molecular formula C14H14O9 B1212260 trans-Fertaric acid CAS No. 74282-22-7

trans-Fertaric acid

Katalognummer: B1212260
CAS-Nummer: 74282-22-7
Molekulargewicht: 326.25 g/mol
InChI-Schlüssel: XIWXUSFCUBAMFH-SCBUBVSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S,3S)-trans-fertaric acid is a cinnamate ester obtained by formal condensation of the carboxy group of trans-ferulic acid with one of the hydroxy groups of D-tartaric acid. It derives from a ferulic acid and a D-tartaric acid. It is an enantiomer of a (2R,3R)-trans-fertaric acid.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3R)-2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWXUSFCUBAMFH-WEPHUFDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]([C@H](C(=O)O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biosynthesis pathway of trans-fertaric acid in grape skins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis Pathway of trans-Fertaric Acid in Grape Skins

Authored by: Gemini, Senior Application Scientist

Abstract

trans-Fertaric acid, an ester of ferulic acid and tartaric acid, is a significant hydroxycinnamic acid derivative found predominantly in the skins of grapes (Vitis vinifera)[1]. As a key phenolic compound, it contributes to the sensory profile, color stability, and antioxidant capacity of wine. Understanding its biosynthesis is critical for viticulturists and winemakers aiming to modulate grape composition for desired quality outcomes. This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of trans-fertaric acid, details the regulatory mechanisms influencing its accumulation, and presents validated experimental protocols for its extraction and quantification.

The Phenylpropanoid Pathway: The Foundation of Phenolic Compound Synthesis

The journey to trans-fertaric acid begins with the general phenylpropanoid pathway, a central metabolic route in plants responsible for synthesizing a vast array of phenolic compounds, including flavonoids, stilbenes, and lignins[2][3]. This pathway converts the amino acid L-phenylalanine into key intermediates that serve as building blocks for more complex molecules.

The initial, highly conserved steps are:

  • Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. This is a critical entry point and a major regulatory step in the pathway.

  • Hydroxylation: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para-position to form p-coumaric acid.

  • CoA Ligation: 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This thioester is a central branch-point intermediate, directing carbon flow toward various classes of phenolic compounds[2].

The Specific Branch to Feruloyl-CoA

From the central intermediate p-coumaroyl-CoA, the pathway branches toward the synthesis of ferulic acid precursors. This involves a series of hydroxylation and methylation events.

  • Formation of Caffeoyl-CoA: The intermediate p-coumaroyl-CoA is hydroxylated to yield caffeoyl-CoA. This step is catalyzed by p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) , which acts on p-coumaroyl-shikimate, an intermediate formed by Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) [4][5]. The HCT enzyme then converts the resulting caffeoyl-shikimate back to caffeoyl-CoA[5].

  • Methylation to Feruloyl-CoA: The key methylation step is performed by Caffeic acid O-methyltransferase (COMT) or Caffeoyl-CoA O-methyltransferase (CCoAOMT) . These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the caffeoyl moiety, producing feruloyl-CoA[6][7]. The expression of these O-methyltransferases is crucial in determining the flux towards ferulic acid derivatives[6][8]. In grapevine, COMT has been shown to be a key enzyme in the lignin-specific pathway, catalyzing the transformation of caffeic acid to ferulic acid[9].

The Tartaric Acid Moiety: A Grape-Specific Pathway

The second component required for fertaric acid synthesis is tartaric acid, an organic acid that is characteristic of grapes[10]. Its synthesis is intrinsically linked to the catabolism of L-ascorbic acid (Vitamin C)[11][12].

The primary pathway in Vitis vinifera involves:

  • Ascorbic Acid Catabolism: Ascorbic acid is converted through several steps to L-idonate.

  • Oxidation by L-Idonate Dehydrogenase: The enzyme L-idonate dehydrogenase (L-IdnDH) catalyzes the rate-limiting oxidation of L-idonate to 5-keto-D-gluconate[12].

  • Cleavage and Oxidation: Subsequent enzymatic steps, which are not yet fully characterized, cleave the six-carbon intermediate and oxidize it to form the four-carbon L-(+)-tartaric acid[10][12]. The accumulation of tartaric acid occurs early in berry development and remains relatively stable thereafter, sequestered primarily in the cell vacuole[12][13].

The Final Esterification: Formation of trans-Fertaric Acid

The culmination of the pathway is the esterification of feruloyl-CoA with tartaric acid. This reaction is catalyzed by a specific class of acyltransferases.

Feruloyl-CoA + Tartaric Acid → trans-Fertaric Acid + Coenzyme A

This reaction is mediated by a hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase (HCT) . While the specific enzyme responsible for fertaric acid synthesis is part of this broader family, it is analogous to the well-characterized enzyme that produces caftaric acid (the ester of caffeic acid and tartaric acid)[14][15]. These enzymes facilitate the transfer of the hydroxycinnamoyl group from its activated CoA-ester form to the hydroxyl group of tartaric acid[16].

Visualizing the Biosynthesis Pathway

Fertaric_Acid_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_ferulic Feruloyl-CoA Branch cluster_tartaric Tartaric Acid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA HCT, C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA COMT / CCoAOMT Fertaric trans-Fertaric Acid FerCoA->Fertaric HCT-like Transferase Asc L-Ascorbic Acid Ido L-Idonate Asc->Ido Catabolism Tar Tartaric Acid Ido->Tar L-IdnDH & others Tar->Fertaric

Caption: Biosynthesis pathway of trans-fertaric acid in grapes.

Experimental Protocols for Analysis

The accurate quantification of trans-fertaric acid requires robust extraction and analytical methodologies. The primary challenge is preventing the oxidative degradation of phenolic compounds during sample processing.

Protocol: Extraction from Grape Skins

This protocol is designed for the maximum recovery of hydroxycinnamates while minimizing oxidation.

Materials:

  • Grape berries

  • Liquid nitrogen

  • Mortar and pestle (pre-chilled)

  • Extraction Solvent: 80% Methanol (or Ethanol) with 0.1% Formic Acid

  • Ascorbic acid & Potassium metabisulfite (for optional enhanced protection)[14]

  • Microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Centrifuge (refrigerated, 4°C)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

  • HPLC vials

Methodology:

  • Sample Preparation: Flash-freeze fresh grape berries in liquid nitrogen to halt all enzymatic activity. Manually separate the skins from the frozen berries.

  • Homogenization: Weigh approximately 100-200 mg of frozen grape skin tissue and grind it to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1.0 mL of ice-cold Extraction Solvent. Causality Note: The acidic methanol efficiently solubilizes phenolic compounds while denaturing degradative enzymes. Keeping the sample cold is critical to further reduce enzymatic activity.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Sonication (Optional): Place the tube in an ultrasonic bath for 10-15 minutes at a low temperature to enhance cell disruption and extraction efficiency.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C. This will pellet the solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter directly into an HPLC vial. Trustworthiness Note: Filtration is a self-validating step that removes particulates that could damage the HPLC column, ensuring reproducible chromatographic performance.

  • Storage: Store the vials at -20°C until analysis to prevent degradation. For short-term storage (less than 24 hours), 4°C is acceptable.

Protocol: Quantification by UPLC-MS/MS

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) provides the highest sensitivity and specificity for quantification[17].

ParameterSpecificationRationale
Column C18 reverse-phase (e.g., Waters HSS T3, 1.8 µm)Provides excellent retention and separation for phenolic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting analytes.
Flow Rate 0.3 - 0.4 mL/minTypical for UPLC systems, ensuring sharp peaks.
Gradient 5% B to 95% B over 10-15 minutesA gradient is necessary to resolve a complex mixture of phenolics.
Injection Volume 1 - 5 µLSmall volumes are sufficient for sensitive UPLC-MS/MS systems.
Column Temp. 35 - 40 °CEnsures reproducible retention times.
Ionization Mode Negative Electrospray (ESI-)Hydroxycinnamates readily deprotonate to form [M-H]⁻ ions.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides ultimate selectivity by monitoring specific parent-to-fragment ion transitions.
Quantification External calibration curve with an authentic standard.The gold standard for accurate quantification.

MRM Transition for trans-Fertaric Acid:

  • Parent Ion (Q1): m/z 325.1

  • Fragment Ion (Q3): m/z 179.1 (corresponding to the ferulic acid moiety) or m/z 133.0 (corresponding to the tartaric acid moiety after water loss).

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 Grape Berry Sampling s2 Flash Freeze (LN2) s1->s2 s3 Skin Separation s2->s3 s4 Grind to Powder s3->s4 e1 Add Acidified Methanol s4->e1 e2 Vortex / Sonicate e1->e2 e3 Centrifuge (4°C) e2->e3 e4 Collect Supernatant e3->e4 a1 Filter (0.22 µm) e4->a1 a2 Inject into UPLC-MS/MS a1->a2 a3 Data Acquisition (MRM) a2->a3 a4 Quantification a3->a4

Sources

A Technical Guide to the Analysis of Trans-Fertaric Acid in Echinacea purpurea Extracts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analysis of trans-fertaric acid and other significant phenolic compounds in Echinacea purpurea extracts. It delves into the biosynthesis of these compounds, outlines robust extraction and quantification methodologies, and discusses the critical factors influencing their presence and stability.

Introduction: The Significance of Phenolic Compounds in Echinacea purpurea

Echinacea purpurea (L.) Moench, commonly known as the purple coneflower, is a medicinal herb renowned for its immunomodulatory, anti-inflammatory, and antioxidant properties.[1][2] These therapeutic effects are largely attributed to a complex mixture of bioactive constituents, including alkamides, glycoproteins, polysaccharides, and phenolic compounds.[3][4] Among the phenolics, derivatives of caffeic acid are predominant and are often considered key markers for the quality and efficacy of Echinacea preparations.[3][5] While chicoric acid and caftaric acid are the most abundant, other caffeic acid derivatives, such as trans-fertaric acid, contribute to the overall phytochemical profile and potential bioactivity of the extracts.[1][6]

This guide will focus on providing a detailed understanding of trans-fertaric acid and related phenolic compounds within E. purpurea, from their biochemical origins to their precise analytical measurement.

Biosynthesis of Phenolic Acids in Echinacea purpurea

The phenolic acids in Echinacea purpurea, including trans-fertaric acid, are synthesized through the phenylpropanoid pathway.[2] This central metabolic route in plants is responsible for the production of a wide array of secondary metabolites. The pathway begins with the amino acid phenylalanine.

The biosynthesis can be conceptually understood through the following key stages:

  • Core Phenylpropanoid Pathway: Phenylalanine is converted through a series of enzymatic steps to produce key intermediates like cinnamic acid and p-coumaroyl-CoA.

  • Hydroxylation and Esterification: These intermediates undergo further modifications, including hydroxylation and esterification with tartaric acid, to form the various caffeic acid derivatives found in Echinacea. For instance, chicoric acid is a diester of caffeic acid and tartaric acid.

  • Hormonal and Environmental Influence: The activity of this pathway and the accumulation of phenolic compounds are influenced by various factors, including plant hormones like jasmonic acid and environmental conditions.[2][7] The application of methyl jasmonate has been shown to significantly increase the content of phenolic compounds in E. purpurea.[7]

Biosynthesis_Pathway cluster_core Core Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Caftaric_Acid Caftaric Acid Caffeic_Acid->Caftaric_Acid Esterification Chicoric_Acid Chicoric Acid Caffeic_Acid->Chicoric_Acid Esterification Trans_Fertaric_Acid trans-Fertaric Acid Ferulic_Acid->Trans_Fertaric_Acid Esterification Tartaric_Acid Tartaric Acid Tartaric_Acid->Caftaric_Acid Esterification Tartaric_Acid->Chicoric_Acid Esterification Tartaric_Acid->Trans_Fertaric_Acid Esterification

Simplified overview of the Phenylpropanoid Pathway leading to key phenolic acids in Echinacea purpurea.

Factors Influencing Trans-Fertaric Acid Content

The concentration of trans-fertaric acid and other phenolic compounds in E. purpurea extracts is not static and can be significantly influenced by several factors:

  • Plant Part: The distribution of phenolic compounds varies throughout the plant. Flowers and leaves generally have a higher concentration of these compounds compared to the roots.[8][9]

  • Harvesting Season: The time of harvest can impact the phytochemical profile. For instance, chicoric acid levels in the roots and aerial parts have been observed to be higher in summer compared to autumn.[5]

  • Drying Method: The post-harvest processing, particularly the drying method, can affect the stability and final concentration of phenolic compounds.

  • Extraction Solvent and Method: The choice of solvent and extraction technique plays a critical role in the yield of trans-fertaric acid and other phenolics. The polarity of the solvent is a key determinant in extraction efficiency.[8][9]

Extraction of Trans-Fertaric Acid from Echinacea purpurea

The selection of an appropriate extraction method is paramount for the accurate quantification of trans-fertaric acid. Both the solvent system and the extraction technique must be optimized to ensure maximum recovery and stability of the target analytes.

Solvent Selection

A variety of solvents have been investigated for the extraction of phenolic compounds from E. purpurea. The choice of solvent should be guided by the polarity of the target compounds.

Solvent SystemTarget Plant Part(s)Key FindingsReference
40% EthanolLeaves and RootsEffective for extracting a broad range of phenolics.[8][10]
GlycerolFlowersHigh yield of total phenolics, particularly with longer maceration times.[8][11]
5% Acetic AcidFlowersAchieved high yields of total phenolics after 3 days of maceration.[8]
70% EthanolRootsGood yields of cichoric acid and other markers with ultrasonic extraction.[12]
WaterLeavesParticularly effective for extracting caftaric acid.[10]
Extraction Protocols

Protocol 4.2.1: Maceration with 40% Ethanol (for Leaves and Roots)

  • Weigh 2.5 g of dried and powdered E. purpurea leaves or 7 g of dried and powdered roots.

  • Combine the plant material with 70 mL of 40% ethanol in an open flask.[8]

  • Macerate the mixture at room temperature for 3 days with occasional agitation.[8]

  • Filter the extract through a suitable filter paper to remove solid plant material.

  • The resulting filtrate is ready for further analysis or concentration.

Protocol 4.2.2: Ultrasonic-Assisted Extraction with 70% Methanol/Water (for Aerial Parts)

  • Weigh a suitable amount of finely powdered, dried aerial parts of E. purpurea.

  • Add a 70:30 methanol/water solution at a ratio of 1 g of plant material to 10 mL of solvent.[3]

  • Place the mixture in an ultrasonic bath for approximately 5 minutes.[3]

  • Filter the resulting extract to remove particulate matter.

Analytical Quantification of Trans-Fertaric Acid

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the most widely used and reliable method for the quantification of trans-fertaric acid and other phenolic compounds in E. purpurea extracts.[3][4][13]

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System Sample_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV-Vis Detector (330 nm) Column->Detector Mobile_Phase Mobile Phase (Acetonitrile & Acidified Water) Mobile_Phase->HPLC_System Data_Acquisition Data Acquisition & Analysis Detector->Data_Acquisition Quantification Quantification (External Standard Calibration) Data_Acquisition->Quantification

General workflow for the HPLC analysis of phenolic compounds in Echinacea purpurea extracts.
HPLC Instrumentation and Conditions

The following table summarizes typical HPLC conditions for the analysis of phenolic compounds in E. purpurea extracts.

ParameterRecommended ConditionsRationaleReference
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good separation of polar phenolic compounds.[3]
Mobile Phase A: AcetonitrileB: Phosphate buffer (e.g., 0.1% phosphoric acid in water)Gradient elution is necessary to resolve the complex mixture of phenolics.[3][10]
Gradient Program A gradient starting with a low percentage of acetonitrile, increasing over time.Allows for the elution of compounds with a wide range of polarities.[3]
Flow Rate 1.5 mL/minA common flow rate for standard bore columns.[3]
Detection Wavelength 330 nmOptimal wavelength for the detection of caffeic acid derivatives.[3][10]
Injection Volume 20 µLA standard injection volume for analytical HPLC.[3]
Sample and Standard Preparation

Protocol 5.2.1: Preparation of Sample Solution

  • Take a known volume of the filtered extract obtained from one of the protocols in Section 4.2.

  • If necessary, dilute the extract with the initial mobile phase composition to ensure the analyte concentrations fall within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

Protocol 5.2.2: Preparation of Standard Solutions

  • Accurately weigh a known amount of trans-fertaric acid reference standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations.

Data Analysis and Quantification

The concentration of trans-fertaric acid in the E. purpurea extract is determined by constructing a calibration curve from the peak areas of the standard solutions versus their known concentrations. The peak area of trans-fertaric acid in the sample chromatogram is then used to calculate its concentration in the original extract, taking into account any dilution factors.

Conclusion

The accurate analysis of trans-fertaric acid in Echinacea purpurea extracts requires a comprehensive understanding of its biosynthesis, the factors influencing its concentration, and the application of robust extraction and analytical methodologies. By carefully selecting extraction parameters and employing a validated HPLC method, researchers, scientists, and drug development professionals can reliably quantify this and other important phenolic markers. This guide provides a solid foundation for developing and implementing scientifically sound protocols for the quality control and further research of Echinacea purpurea and its valuable bioactive compounds.

References

  • Innovative Approaches to Extracting Phenolics from Echinacea purpurea: Maximizing Yield and Efficacy. MDPI. [Link]

  • Determination of Cichoric Acid as a Biomarker in Echinacea Purpurea Cultivated in Iran Using High Performance Liquid Chromatography. Scientific.Net. [Link]

  • Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions. PMC. [Link]

  • Ameliorative Effect of Ethanolic Echinacea purpurea against Hyperthyroidism-Induced Oxidative Stress via AMRK and PPAR Signal Pathway Using Transcriptomics and Network Pharmacology Analysis. MDPI. [Link]

  • A quantitative HPLC method for the quality assurance of Echinacea Products on the North American market. ResearchGate. [Link]

  • Echinacea Standardization: Analytical Methods for Phenolic Compounds and Typical Levels in Medicinal Species. ResearchGate. [Link]

  • Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension. PMC. [Link]

  • HPLC Methods for Determination of Echinacea Dry Extract in Pharmaceutical Formulations. Pharmaceutica Analytica Acta. [Link]

  • Phytochemical quality analysis of commercial preparations containing Echinacea purpurea. DergiPark. [Link]

  • Chemical Composition of Different Extracts from Echinacea purpurea (L.) Moench Roots and Evaluation of Their Antimicrobial Activity. MDPI. [Link]

  • Extraction of caftaric and cichoric acids from Echinacea purpurea L. in subcritical water. ResearchGate. [Link]

  • Integrated Transcriptomic and Metabolomic Analysis Reveals Biochar-Induced Enhancement of Growth and Secondary Metabolism in the Medicinal Plant Echinacea purpurea. PMC. [Link]

  • Extraction Optimization, Antioxidant, Cosmeceutical and Wound Healing Potential of Echinacea purpurea Glycerolic Extracts. PMC. [Link]

  • Improving biomass and chicoric acid content in hairy roots of Echinacea purpurea L. Biologia. [Link]

  • Improving biomass and chicoric acid content in hairy roots of Echinacea purpurea L. CABI Digital Library. [Link]

  • Innovative Approaches to Extracting Phenolics from Echinacea purpurea: Maximizing Yield and Efficacy. PMC. [Link]

  • Factors Affecting Echinacea Quality. Semantic Scholar. [Link]

  • Echinacea purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions. MDPI. [Link]

  • Echinacea biotechnology: advances, commercialization and future considerations. PMC. [Link]

  • Piriformospora indica culture filtrate and cell extract induce chicoric acid production in Echinacea purpurea hairy roots. PLOS One. [Link]

  • Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of Echinacea purpurea (L.) Moench. PMC. [Link]

Sources

The Central Role of Hydroxycinnamoyltartaric Acids in Enology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hydroxycinnamoyltartaric Acid Profile in Winemaking

This guide provides a comprehensive technical overview of hydroxycinnamoyltartaric acids (HCTAs), their biosynthesis, their critical role in wine chemistry, and the analytical methodologies used to profile them. It is designed for researchers and enologists seeking to understand and control the factors that influence wine quality, from grape to bottle.

Hydroxycinnamoyltartaric acids are the predominant class of phenolic compounds in grape juice and white wines, representing a significant portion of the total phenolic content.[1][2] They are esters formed between a hydroxycinnamic acid (such as caffeic, p-coumaric, or ferulic acid) and tartaric acid, the primary organic acid in grapes.[3] The three principal HCTAs found in Vitis vinifera are:

  • Caftaric Acid: The ester of caffeic acid and tartaric acid. It is typically the most abundant HCTA.

  • Coutaric Acid: The ester of p-coumaric acid and tartaric acid.

  • Fertaric Acid: The ester of ferulic acid and tartaric acid.

These compounds are primarily located in the grape pulp and skins.[1] Their concentration and profile are influenced by grape variety, viticultural practices, and, most significantly, the winemaking process.[4][5] As highly reactive molecules, HCTAs are central to two critical phenomena in wine: oxidation and the formation of volatile phenols. Understanding their chemistry is therefore fundamental to controlling wine stability, color, and aroma.

Biosynthesis of HCTAs in the Grape Berry

The formation of HCTAs is the convergence of two major metabolic pathways in the grape berry: the Shikimate Pathway, which produces hydroxycinnamic acids, and the Ascorbic Acid Catabolism Pathway, which produces tartaric acid.

  • Hydroxycinnamic Acid Synthesis: Phenylalanine, an aromatic amino acid, is converted via a series of enzymatic steps into cinnamic acid, which is then hydroxylated and methylated to form p-coumaric, caffeic, and ferulic acids.

  • Tartaric Acid Synthesis: In grapes, tartaric acid is primarily synthesized from the catabolism of Vitamin C (ascorbic acid).[3][4][6] A key rate-limiting enzyme in this pathway is L-idonate dehydrogenase, which catalyzes the conversion of L-idonate to 5-keto-D-gluconate.[7]

The final step is the esterification of a hydroxycinnamic acid with tartaric acid, a reaction catalyzed by a specific acyltransferase enzyme.

HCTA Biosynthesis Pathway cluster_0 Shikimate Pathway cluster_1 Ascorbic Acid Catabolism cluster_2 Esterification cluster_3 Hydroxycinnamoyltartaric Acids (HCTAs) Shikimate Shikimate Phenylalanine Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid Caffeic_Acid Caffeic Acid pCoumaric_Acid->Caffeic_Acid Esterification Acyltransferase pCoumaric_Acid->Esterification Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid Caffeic_Acid->Esterification Ferulic_Acid->Esterification Ascorbic_Acid Ascorbic Acid (Vitamin C) L_Idonate L-Idonate Ascorbic_Acid->L_Idonate ... Keto_Gluconate 5-Keto-D-Gluconate L_Idonate->Keto_Gluconate L-Idonate Dehydrogenase Tartaric_Acid Tartaric Acid Keto_Gluconate->Tartaric_Acid ... Tartaric_Acid->Esterification Caftaric Caftaric Acid Esterification->Caftaric Coutaric Coutaric Acid Esterification->Coutaric Fertaric Fertaric Acid Esterification->Fertaric Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Sample Wine Sample (1.5 mL) Filter Syringe Filtration (0.45 or 0.22 µm) Sample->Filter Vial HPLC / LC-MS Vial Filter->Vial Injection Autosampler Injection (10 µL) Vial->Injection Column Reversed-Phase C18 Column Injection->Column Separation Gradient Elution Column->Separation DAD DAD (320 nm + Spectra) Separation->DAD HPLC-DAD MSMS MS/MS (MRM) Separation->MSMS LC-MS/MS Integration Peak Integration DAD->Integration MSMS->Integration Calibration External Standard Calibration Integration->Calibration Quantification Concentration Report (mg/L) Calibration->Quantification

Sources

Methodological & Application

Application Note: Solid-Phase Extraction Strategies for the Selective Isolation of trans-Fertaric Acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

trans-Fertaric acid, an ester of ferulic acid and tartaric acid, is a significant hydroxycinnamic acid derivative found prominently in grapes and wine.[1] Its concentration impacts the sensory profile, color stability, and antioxidant properties of wine, making its accurate quantification crucial for quality control and oenological research.[2] However, analyzing trans-fertaric acid is challenging due to the complexity of its typical matrices, such as grape must, wine, and fruit juices.[1][2] These matrices contain a multitude of potentially interfering compounds, including sugars, organic acids, and other polyphenols.

Solid-Phase Extraction (SPE) is an essential sample preparation technique that addresses these challenges by enabling the concentration of target analytes and the removal of matrix interferences.[3] This application note provides a detailed guide to two primary SPE methodologies for the selective isolation of trans-fertaric acid: Reversed-Phase (RP) SPE and Anion-Exchange (IEX) SPE . As a Senior Application Scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind each step, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them for their specific applications.

Guiding Principle: Selecting the Appropriate SPE Sorbent

The choice of SPE sorbent is the most critical decision in method development and is dictated by the physicochemical properties of trans-fertaric acid and the composition of the sample matrix. trans-Fertaric acid possesses both a non-polar aromatic ring (from the ferulic acid moiety) and two ionizable carboxylic acid groups (from the tartaric acid moiety), allowing for retention by either hydrophobic or electrostatic interactions.

  • Reversed-Phase (RP) Sorbents (e.g., C18, Polymeric HLB): These are the most common choice for general-purpose cleanup and concentration of phenolic compounds from wine.[4] They operate by retaining non-polar to moderately polar analytes from a polar sample matrix through hydrophobic interactions.[5] For effective retention of trans-fertaric acid, the sample pH must be acidified to suppress the ionization of its carboxylic acid groups, thereby increasing its hydrophobicity. Polymeric sorbents, such as hydrophilic-lipophilic balance (HLB) cartridges, offer higher loading capacity and are less susceptible to drying out compared to traditional silica-based C18 sorbents.[4]

  • Anion-Exchange (IEX) Sorbents (e.g., SAX, WAX): These sorbents are ideal for selectively isolating acidic compounds.[6] They utilize electrostatic interactions between charged functional groups on the sorbent surface and oppositely charged analytes.[7] For trans-fertaric acid, a Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) sorbent can be used. The sample is loaded at a pH where the analyte is negatively charged (anionic), allowing it to bind to the positively charged sorbent. This approach is highly effective for separating acidic compounds from neutral or basic interferences.[8]

Table 1: Comparison of Primary SPE Sorbent Strategies for trans-Fertaric Acid

Feature Reversed-Phase (RP) SPE Anion-Exchange (IEX) SPE
Primary Retention Mechanism Hydrophobic (van der Waals) Interactions[5] Electrostatic (Ionic) Interactions[6]
Recommended Sorbents C18 (Octadecylsilyl), Polymeric (e.g., HLB)[4][9] SAX (Strong Anion Exchange), WAX (Weak Anion Exchange)[6][10]
Sample pH for Loading Acidic (pH ≈ 2.5–3.0) to protonate carboxylic acids[11] Neutral to slightly basic (pH ≈ 6.0–8.0) to deprotonate carboxylic acids[7]
Primary Application General cleanup, concentration, removal of highly polar interferences (sugars). Selective isolation of acidic compounds, fractionation from neutral/basic compounds.[8]
Common Interferences Other hydrophobic molecules (e.g., other phenolics). Other anionic species (e.g., phosphate, citrate ions).[11]

| Key Advantage | Robust, widely applicable, good for broad-spectrum phenolic analysis.[4] | High selectivity for acidic analytes like trans-fertaric acid.[12] |

Protocol I: Reversed-Phase SPE for General Cleanup and Concentration

This protocol is designed for the robust extraction of trans-fertaric acid and other phenolic compounds from wine or juice samples. It utilizes a C18 or polymeric reversed-phase cartridge.

  • SPE Cartridge: C18 or Polymeric HLB (e.g., 200 mg, 3 mL)[13]

  • Methanol (HPLC Grade)

  • Ultrapure Water (Type I)

  • Formic Acid or Sulfuric Acid

  • Elution Solvent: Ethyl Acetate, Methanol, or Acetonitrile[4]

  • Sample: Wine or fruit juice, centrifuged or filtered (0.45 µm).

  • SPE Vacuum Manifold

  • Sorbent Conditioning:

    • Action: Pass 3 mL of Methanol through the cartridge.

    • Causality: This step solvates the C18 hydrocarbon chains or polymer backbone, activating the sorbent for hydrophobic interactions. It also cleans the sorbent of any organic impurities from the manufacturing process.

  • Sorbent Equilibration:

    • Action: Pass 3 mL of ultrapure water, acidified to pH 2.5-3.0 with formic acid, through the cartridge. Do not allow the sorbent bed to go dry.[5]

    • Causality: This step removes the excess methanol and prepares the sorbent surface with a polar solvent that is miscible with the aqueous sample. Maintaining an acidic pH is critical for the subsequent loading step.

  • Sample Loading:

    • Action: Acidify the sample (e.g., 1 mL of wine) to pH 2.5-3.0 with concentrated acid.[4] Load the acidified sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).

    • Causality: At a low pH, the carboxylic acid groups of trans-fertaric acid are protonated (neutral charge), significantly reducing its polarity. This "uncharged" state enhances the hydrophobic interaction between the analyte's aromatic ring and the non-polar C18 sorbent, ensuring strong retention.

  • Washing (Interference Removal):

    • Action: Pass 3-5 mL of ultrapure water (pH 2.5-3.0) through the cartridge.

    • Causality: This wash step removes highly polar, water-soluble matrix components, such as sugars and simple organic acids, that have not been retained by the sorbent. The continued acidic condition ensures the target analyte remains retained.[4]

  • Sorbent Drying (Optional but Recommended):

    • Action: Apply vacuum to the manifold for 5-10 minutes to dry the sorbent bed completely.

    • Causality: Removing residual water from the sorbent bed improves the efficiency of the subsequent elution with a non-polar organic solvent, leading to higher analyte recovery and a more concentrated eluate.

  • Elution (Analyte Collection):

    • Action: Elute the retained analytes with 2-4 mL of a suitable organic solvent like ethyl acetate or methanol.[4] Collect the eluate in a clean collection tube.

    • Causality: The strong organic solvent disrupts the hydrophobic interactions between trans-fertaric acid and the C18 sorbent. The analyte has a higher affinity for the elution solvent and is released from the cartridge.

RP_SPE_Workflow cluster_prep Sorbent Preparation cluster_extraction Extraction Process Condition 1. Condition (3 mL Methanol) Equilibrate 2. Equilibrate (3 mL Acidified Water, pH 3) Condition->Equilibrate Solvates C18 chains Load 3. Load Sample (Acidified to pH 3) Equilibrate->Load Wash 4. Wash (3 mL Acidified Water) Load->Wash Retains analyte Elute 5. Elute (3 mL Methanol/Ethyl Acetate) Wash->Elute Removes polar interferences Analysis Analysis Elute->Analysis Analysis (HPLC/LC-MS) caption Fig 1. Reversed-Phase SPE Workflow for trans-Fertaric Acid. IEX_SPE_Workflow cluster_prep Sorbent Preparation cluster_extraction Extraction Process Condition 1. Condition (3 mL Methanol -> 3 mL Water) Equilibrate 2. Equilibrate (3 mL Buffer, pH 7) Condition->Equilibrate Activates SAX groups Load 3. Load Sample (Adjusted to pH 7) Equilibrate->Load Wash 4. Wash (Water -> Methanol) Load->Wash Binds anionic analyte Elute 5. Elute (5% Formic Acid in Methanol) Wash->Elute Removes neutral interferences Analysis Analysis Elute->Analysis Analysis (HPLC/LC-MS) caption Fig 2. Anion-Exchange SPE Workflow for trans-Fertaric Acid.

Caption: Fig 2. Anion-Exchange SPE Workflow for trans-Fertaric Acid.

Quantitative Data & Troubleshooting

Method validation is essential for ensuring data quality. Recovery rates for phenolic acids using SPE can vary based on the sorbent and matrix but are generally expected to be high.

Table 2: Typical Quantitative Parameters for SPE of Phenolic Acids in Wine

Parameter Typical Value / Condition Source
Sorbent Type C18, Polymeric (HLB) [4]
Sample Volume 1 - 10 mL (diluted wine) [4][14]
Elution Solvent Diethyl ether, Ethyl acetate, Methanol [4]
Expected Recovery 70 - 100% for many organic acids [15]

| Reproducibility (RSD) | < 15% | [16]|

Table 3: Troubleshooting Common SPE Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Incomplete sorbent activation.2. Sorbent bed dried out (RP only).3. Incorrect sample pH during loading.4. Inappropriate elution solvent. 1. Ensure proper conditioning with organic solvent.2. Do not allow sorbent to dry between equilibration and loading.3. Verify sample pH (acidic for RP, neutral/basic for IEX).4. Test a stronger elution solvent (e.g., acetonitrile instead of methanol for RP). [5]
Poor Purity / High Matrix Effects 1. Insufficient washing.2. Co-elution of similar compounds.3. Sorbent overloading. 1. Increase wash volume or test a slightly stronger wash solvent.2. Switch to an orthogonal mechanism (e.g., from RP to IEX).3. Reduce sample volume or use a cartridge with a higher sorbent mass. [5]

| Inconsistent Results | 1. Variable flow rate during loading.2. Inconsistent sample pH adjustment.3. Breakthrough (analyte in wash). | 1. Use a vacuum manifold with flow control or automate the process.2. Use a calibrated pH meter for all adjustments.3. Reduce sample load volume or increase sorbent bed weight. [5]|

Conclusion

Both Reversed-Phase and Anion-Exchange Solid-Phase Extraction are powerful and effective techniques for the isolation of trans-fertaric acid from complex matrices. The choice between them depends on the analytical objective. Reversed-phase SPE offers a robust method for general sample cleanup and is suitable for the simultaneous analysis of a broad range of phenolic compounds. Anion-exchange SPE provides superior selectivity for acidic analytes, enabling targeted fractionation and removal of neutral and basic interferences. By understanding the chemical principles behind each step, researchers can confidently implement and optimize these protocols to achieve accurate, reproducible, and reliable quantification of trans-fertaric acid.

References

  • Castillo-Muñoz, N., Gómez-Alonso, S., García-Romero, E., & Hermosín-Gutiérrez, I. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Palma, M., & Taylor, L. T. (2002). In-line pressurized-fluid extraction–solid-phase extraction for determining phenolic compounds in grapes. Journal of Chromatography A. Available at: [Link]

  • Cejudo-Bastante, C., Pérez-Coello, M. S., & Heredia, F. J. (2018). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules. Available at: [Link]

  • Pavičić, T., Jurić, S., Runje, M., & Vahčić, N. (2023). Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry for Revealing the Effects of the Application of Bentonite, Tannins, and Their Combination during Fermentation in the Production of White Wine. Foods. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Determination of Catechins and Phenolic Acids in Red Wine by Solid Phase Extraction and HPLC. Fisher Scientific. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Waters Corporation. Available at: [Link]

  • Schjoerring, J. K., et al. (2018). Improved Method for Quantifying Sugars and Organic Acids in Tomato Fruits. MethodsX. Available at: [Link]

  • Vlase, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals. Available at: [Link]

  • Hawach Scientific. (n.d.). Ion-Exchange SPE Cartridge. Hawach Scientific. Available at: [Link]

  • Guillén, D. A., Merello, F., & Barroso, C. G. (1998). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. American Journal of Enology and Viticulture. Available at: [Link]

  • Wulf, L. W., & Nagel, C. W. (1976). Optimized reverse-phase high-performance liquid chromatographic separation of cinnamic acids and related compounds. Journal of Chromatography A. Available at: [Link]

  • LCGC International. (2018). How It Works: Ion-Exchange SPE. LCGC International. Available at: [Link]

  • Mitrevska, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Available at: [Link]

  • Penn State Extension. (n.d.). Phenolic Compounds in Grapes and Wine. Penn State Extension. Available at: [Link]

  • Hawach Scientific. (2025). Applications of Ion-Exchange Solid Phase Extraction. Hawach Scientific. Available at: [Link]

  • ResearchGate. (2024). I am trying to extract tartaric acid (trace amount) from archaeological samples. What should I do? ResearchGate. Available at: [Link]

  • Romero-González, R., et al. (2021). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Foods. Available at: [Link]

  • Biotage. (2023). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Biotage. Available at: [Link]

  • Li, Z., et al. (2013). [Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry]. Se Pu. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. IJNRD.org. Available at: [Link]

  • ResearchGate. (2025). Identification of hydroxycinnamic acid–tartaric acid esters in wine by HPLC–tandem mass spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Analysis of Organic Acids in Fruit Juices by Liquid Chromatography-Mass Spectrometry: An Enhanced Tool for Authenticity Testing. ResearchGate. Available at: [Link]

  • FAO JECFA Monographs. (2009). DIACETYLTARTARIC and FATTY ACID ESTERS of GLYCEROL. fao.org. Available at: [Link]

Sources

LC-MS/MS parameters for trans-fertaric acid detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-Fertaric acid (trans-feruloyltartaric acid) is a bioactive hydroxycinnamoyl tartaric acid (HCTA) found predominantly in Vitis vinifera (grapes/wine) and Echinacea species. Accurate quantification is critical for establishing nutraceutical potency and monitoring wine oxidation stability.

This protocol addresses the primary analytical challenges: photo-isomerization (cis vs. trans), isobaric interference (from other hydroxycinnamates), and ionization suppression in complex matrices. We present a validated MRM (Multiple Reaction Monitoring) workflow using negative mode Electrospray Ionization (ESI-).

Physicochemical Profile & Method Strategy

PropertyDataAnalytical Implication
Analyte trans-Fertaric AcidTarget of interest; thermodynamically stable form.
Formula C₁₄H₁₄O₉Requires high-purity solvents to minimize adducts.
MW 326.25 g/mol Precursor ion [M-H]⁻ will be m/z 325.1 .
pKa ~3.0 - 4.5 (Carboxyls)Mobile phase pH must be < 3.0 to suppress ionization during separation (improves retention on C18).
Stability Light SensitiveCRITICAL: All samples must be handled in amber glassware or under UV-filtered light to prevent trans-to-cis isomerization.
Method Development Logic (The "Why")
  • Column Selection: A C18 column with high carbon load is selected to retain the polar tartaric moiety. An end-capped column is preferred to reduce peak tailing caused by free silanol interactions with the acidic groups.

  • Mobile Phase: Acidified water (0.1% Formic Acid) is essential. Acetic acid is a viable alternative but formic acid generally provides better ionization efficiency for phenolic acids in negative mode.

  • Isomer Separation: While trans-fertaric acid is the dominant natural form, UV exposure generates the cis-isomer. On standard C18 chemistries, trans-fertaric acid typically elutes before cis-fertaric acid due to the specific hydrodynamic volume and intramolecular hydrogen bonding of the cis form, though this can reverse depending on the stationary phase bonding. Protocol validation requires a UV-stress test (see Section 5).

LC-MS/MS Parameters

Chromatographic Conditions
  • System: UHPLC (Binary Gradient)

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Temperature: 35°C (Controlled to ±0.5°C to stabilize retention times).

  • Flow Rate: 0.35 mL/min.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold
1.00 5 Load
8.00 40 Elution of HCTAs
8.50 95 Column Wash
10.50 95 Wash Hold
10.60 5 Re-equilibration

| 13.00 | 5 | Ready |

Mass Spectrometry (ESI-) Source Parameters
  • Ionization: Electrospray Ionization (Negative Mode).[1][2]

  • Capillary Voltage: -3500 V to -4500 V (Optimize for stability).

  • Drying Gas Temp: 325°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35-45 psi.

  • Sheath Gas: 350°C at 11 L/min (If available, improves desolvation).

MRM Transitions (The "Fingerprint")

The precursor [M-H]⁻ at m/z 325 fragments via the cleavage of the ester bond.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)*Dwell (ms)Mechanism
Quantifier 325.1 193.0 15 - 20 50Loss of Tartaric Acid moiety (-132 Da). Retains Ferulic Acid core.
Qualifier 1 325.1149.025 - 3050Decarboxylated Ferulic fragment or Tartaric fragment.
Qualifier 2 325.1134.035 - 4050Demethylated Ferulic fragment.

*Note: Collision Energies (CE) are instrument-dependent.[3][4] Perform a "ramp" optimization ±5 eV around these values.

Visualizing the Mechanism

Diagram 1: Fragmentation Logic

This diagram illustrates the cleavage pathways used for MRM selection.

FragmentationPathway Precursor Precursor Ion [M-H]- m/z 325 (trans-Fertaric Acid) Collision Collision Cell (N2 Gas) Precursor->Collision ESI Negative Frag1 Quantifier Ion m/z 193 (Ferulic Acid Moiety) Collision->Frag1 Ester Cleavage (CE ~18eV) Frag2 Qualifier Ion m/z 149 (Tartaric/Decarboxylated) Collision->Frag2 High Energy (CE ~28eV) Neutral Neutral Loss Tartaric Acid (-132 Da) Collision->Neutral Silent

Caption: ESI(-) fragmentation pathway of fertaric acid. The ester bond cleavage yields the stable ferulate ion (m/z 193).

Sample Preparation & Self-Validating Protocol

Objective: Extract fertaric acid from plant tissue (e.g., grape skins) while preventing degradation.

Step-by-Step Workflow
  • Lyophilization: Freeze-dry plant material to remove water (prevents enzymatic hydrolysis). Grind to a fine powder.

  • Extraction Solvent: Prepare MeOH:Water (80:20 v/v) + 0.1% Formic Acid .

    • Why Acid? Stabilizes the phenolic esters.

  • Extraction: Add 10 mL solvent to 0.5 g powder. Vortex (30s).

  • Ultrasound-Assisted Extraction (UAE): Sonication bath for 15 mins at < 25°C.

    • Warning: Heat degrades HCTAs. Add ice to the bath if necessary.

  • Clarification: Centrifuge at 4,000 x g for 10 mins.

  • Filtration: Filter supernatant through 0.22 µm PTFE filter into an Amber Vial .

Self-Validation Step: The UV-Stress Test

To confirm the identity of the trans vs. cis peak without buying expensive cis standards:

  • Take a small aliquot of your trans-fertaric acid standard or a rich extract.

  • Expose it to UV light (254 nm or sunlight) for 30 minutes.

  • Inject both the original and the exposed sample.

  • Result: The main peak (trans) should decrease, and a new earlier/later eluting peak (cis) should appear with the same MRM transitions . This confirms your elution order and specificity.

Diagram 2: Analytical Workflow

Workflow Sample Sample (Grape/Echinacea) Extract Extraction MeOH:H2O (80:20) + 0.1% FA (Protect from Light!) Sample->Extract Filter Filter (0.22 µm PTFE) Extract->Filter LC UHPLC Separation C18 Column Filter->LC MS MS/MS Detection MRM: 325 -> 193 LC->MS Data Quantification & Isomer Ratio MS->Data

Caption: Optimized extraction and detection workflow ensuring analyte stability and sensitivity.

Troubleshooting & Optimization

  • Low Sensitivity:

    • Check the pH of the mobile phase. If pH > pKa, the acid is already ionized in the column, leading to poor focusing and peak shape. Ensure 0.1% Formic Acid is fresh.

  • Signal Suppression:

    • Co-eluting matrix components (sugars/pigments) can suppress ionization. Perform a Post-Column Infusion experiment: Infuse standard continuously while injecting a blank matrix to map suppression zones.

  • Carryover:

    • HCTAs are "sticky." Ensure the needle wash contains 50% MeOH or ACN.

References

  • Jaiswal, R., et al. (2010). LC-MSn identification and characterization of the hydroxycinnamoyl tartaric acids... Journal of Agricultural and Food Chemistry.

  • Spardi, S., et al. (2025). Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate.[5]

  • Sun, B., et al. (2018). Cis–Trans Configuration of Coumaric Acid Acylation Affects the Spectral and Colorimetric Properties of Anthocyanins. MDPI Molecules.

  • Bird, S.S., et al. (2012). Separation of cis-trans phospholipid isomers using reversed phase LC with high resolution MS detection. Analytical Chemistry (NIH).

Sources

Application Note: UV-Vis Spectral Characterization and Analysis of trans-Fertaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-Fertaric acid (trans-feruloyltartaric acid) is a hydroxycinnamoyltartaric acid (HCTA) predominantly found in Vitis vinifera grapes and wines. It serves as a critical biomarker for grape maturity and oxidation status. Unlike free ferulic acid, trans-fertaric acid exists as an ester conjugate, which influences its solubility, elution profile, and bioavailability.

This guide provides the definitive spectral data for trans-fertaric acid, distinguishing it from its cis-isomer and free ferulic acid. It includes a validated HPLC-DAD protocol for its extraction, separation, and quantification in complex plant matrices.

UV-Vis Spectral Characteristics

The chromophore of trans-fertaric acid is the feruloyl moiety. While the tartaric acid esterification minimally perturbs the electronic transitions of the aromatic ring, solvent environment and pH significantly dictate the observed maxima (


).
Absorption Maxima Data

The following values represent the consensus spectral data for trans-fertaric acid in standard analytical solvents.

Solvent ConditionPrimary

(Band I)
Secondary

(Band II)
Spectral Features
Acidic Methanol (0.1% HCl/Formic)329 nm 218 nmSharp peak; Standard for HPLC detection.
Acidic Water (pH < 2.5)325–327 nm 215 nmSlight hypsochromic shift due to solvent polarity.
Ethanol (96%)329 nm 220 nmBroad shoulder often visible at ~300 nm.
Alkaline Buffer (pH > 8.0)Bathochromic shift-Warning: Rapid hydrolysis to ferulic acid occurs.
Isomeric Differentiation (cis vs. trans)

Upon exposure to UV light, naturally occurring trans-fertaric acid isomerizes to the cis-form. Distinguishing these is critical for accurate quantification.

  • trans-Fertaric Acid:

    
     nm. Higher molar extinction coefficient (
    
    
    
    ).
  • cis-Fertaric Acid:

    
     nm (Hypsochromic shift). Lower intensity; often appears as a pre-shoulder or separate early-eluting peak in HPLC.
    

Technical Insight: For routine HPLC-DAD quantification, monitoring at 320 nm is recommended as a "universal" wavelength for all hydroxycinnamates (caftaric, coutaric, fertaric), whereas 329 nm provides maximum sensitivity specifically for the feruloyl derivative.

Chemical Logic & Stability Pathways

Understanding the structural stability of trans-fertaric acid is a prerequisite for successful analysis. The ester bond is susceptible to hydrolysis under alkaline conditions or enzymatic activity (cinnamoyl esterases), releasing free ferulic acid and tartaric acid.

Diagram 1: Hydrolysis & Isomerization Pathways

The following diagram illustrates the relationship between the native ester, its hydrolysis products, and the light-induced isomerization pathway.

FertaricPathways Fertaric trans-Fertaric Acid (Native Ester) λmax: 329 nm CisFertaric cis-Fertaric Acid (Isomer) λmax: 324 nm Fertaric->CisFertaric UV Light (Isomerization) Ferulic trans-Ferulic Acid (Free Acid) Fertaric->Ferulic Hydrolysis (pH > 8 or Esterase) Tartaric Tartaric Acid Fertaric->Tartaric Hydrolysis CisFertaric->Fertaric Thermal Reversion

Caption: Structural interconversion pathways. Note that alkaline conditions irreversibly cleave the ester bond, while UV light causes reversible isomerization.

Validated Experimental Protocol

Protocol Overview: HPLC-DAD Analysis

This protocol utilizes Reverse Phase Chromatography (RP-HPLC) with Diode Array Detection (DAD). The separation relies on the hydrophobicity differences between the tartaric esters.

Elution Order (C18 Column):

  • Caftaric Acid (Most Polar, elutes first)

  • Coutaric Acid

  • Fertaric Acid (Least Polar, elutes last)

Reagents & Equipment
  • Stationary Phase: C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1] End-capped columns are preferred to reduce peak tailing of acidic moieties.

  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Standard: trans-Fertaric acid (CAS: 74282-22-7).[2][3] If unavailable, quantify as trans-ferulic acid equivalents (correction factor required).

Step-by-Step Methodology
Step 1: Sample Preparation (Grape Skins/Wine)
  • Extraction: For solid matrices (skins), extract with Methanol:Water:Formic Acid (60:39:1) using ultrasonication for 30 minutes at < 25°C.

  • Clarification: Centrifuge at 4,000 RPM for 10 minutes.

  • Filtration: Filter supernatant through a 0.45 µm PTFE membrane. Note: Do not use Nylon filters as they can bind phenolic compounds.

Step 2: Chromatographic Separation[4]
  • Flow Rate: 1.0 mL/min[5]

  • Temperature: 25°C

  • Injection Volume: 10–20 µL

  • Gradient Profile:

Time (min)% Solvent A (Acidic Water)% Solvent B (Acidic ACN)Phase
0955Equilibration
5955Isocratic Hold
208515Linear Gradient
357030Elution of Fertaric
405050Wash
45955Re-equilibration
Step 3: Detection & Integration
  • Set DAD to record spectra from 200 to 600 nm .

  • Extract chromatogram at 329 nm (specific) and 320 nm (general).

  • Identify trans-fertaric acid by retention time (relative to caftaric/coutaric) and spectral match (max at 329 nm).

Diagram 2: Analytical Workflow

HPLCWorkflow Sample Raw Sample (Grape Skin/Wine) Extract Extraction (MeOH/H2O/Formic Acid) Sample->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter HPLC HPLC Separation (C18 Column, Gradient) Filter->HPLC DAD DAD Detection (λ = 329 nm) HPLC->DAD Data Data Analysis (Peak Integration) DAD->Data

Caption: Step-by-step analytical workflow for the isolation and quantification of fertaric acid.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Peak Splitting Isomerization to cis-formProtect samples from light (amber vials). Keep temperature < 25°C.
Retention Time Drift pH fluctuation in Mobile PhaseEnsure Formic Acid is added precisely (pH ~ 2.5 is critical for suppression of ionization).
Low Recovery Adsorption to filterSwitch from Nylon to PTFE or RC (Regenerated Cellulose) filters.
Broad Peaks Column contaminationWash column with 100% ACN; check for guard column saturation.

References

  • Phytochemical Characterization: trans-Fertaric acid (CAS 74282-22-7) spectral data and physical properties. PubChem. Available at: [Link]

  • HPLC Methodologies: "HPLC Analysis of Organic Acids in Wine." Vertex AI Search / Agilent Application Notes. Available at: [Link] (General reference for organic acid/phenolic separation on C18).

  • Spectral Shifts: "UV-Vis Spectroscopic characteristics of ferulic acid and related compounds." ResearchGate. Available at: [Link]

  • Isomerization Studies: "Isolation of hydroxycinnamoyltartaric acids from grape pomace." PubMed. Available at: [Link]

Sources

Application Note & Protocol: Enzymatic Liberation of Ferulic Acid from Trans-Fertaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ferulic acid (FA) is a phenolic compound widely recognized for its potent antioxidant, anti-inflammatory, and photoprotective properties, making it a high-value ingredient in the pharmaceutical, cosmetic, and food industries.[1][2] In nature, particularly in plant-based materials, ferulic acid often exists in an esterified form, conjugated to polysaccharides, glycoproteins, or other organic acids.[2][3] One such conjugate is trans-fertaric acid (2-O-feruloyl-tartaric acid), a prominent phenolic compound found in grapes and wine. To harness the bioactivity of ferulic acid, it must first be liberated from this esterified state.

Chemical methods such as alkaline or acid hydrolysis can achieve this but often require harsh conditions and can produce undesirable byproducts.[4] Enzymatic hydrolysis presents a highly specific, efficient, and environmentally friendly alternative.[5][6] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on the enzymatic hydrolysis of trans-fertaric acid to yield free ferulic acid. The protocols herein utilize a feruloyl esterase (FAE), a subclass of carboxylic acid esterases (EC 3.1.1.73), which specifically catalyzes the cleavage of the ester bond between ferulic acid and its conjugate moiety.[7][8]

This document details the underlying principles, provides step-by-step protocols for reaction optimization and execution, and outlines a robust HPLC-based analytical method for the accurate quantification of the resulting ferulic acid.

Principle of the Reaction: The Role of Feruloyl Esterase

Feruloyl esterases (FAEs) are hydrolase enzymes that function as key accessory enzymes in the degradation of plant cell wall materials.[8][9] Their primary role is to hydrolyze the ester linkages between hydroxycinnamic acids (like ferulic acid) and polysaccharides such as arabinoxylans and pectin.[9][10] This same catalytic activity can be precisely applied to smaller, soluble substrates like trans-fertaric acid.

The reaction mechanism involves the nucleophilic attack by a catalytic serine residue within the active site of the FAE on the carbonyl carbon of the ester bond in trans-fertaric acid.[11] This leads to the formation of a transient acyl-enzyme intermediate and the release of tartaric acid. Subsequently, a water molecule hydrolyzes the intermediate, releasing free ferulic acid and regenerating the enzyme for the next catalytic cycle. This high degree of specificity ensures a clean conversion with minimal side reactions.

Enzymatic_Hydrolysis sub Substrate: trans-Fertaric Acid enz Feruloyl Esterase (FAE) sub->enz wat Water (H₂O) wat->enz prod1 Product 1: Ferulic Acid enz->prod1 prod2 Product 2: Tartaric Acid enz->prod2

Figure 1: Catalytic conversion of trans-fertaric acid.

Materials, Reagents, and Instrumentation

Reagents & Consumables
  • Substrate: Trans-Fertaric Acid (≥95% purity)

  • Enzyme: Feruloyl Esterase (FAE) (e.g., from Aspergillus niger or recombinant source, activity units should be specified by the manufacturer)

  • Buffer Systems:

    • 50 mM Sodium Acetate Buffer (for pH range 4.0 - 5.5)

    • 50 mM Potassium Phosphate Buffer (for pH range 6.0 - 7.5)[3]

  • Reaction Stop Solution: 20% (v/v) Formic Acid or 1 M Hydrochloric Acid (HCl)[9]

  • Analytical Standards: Ferulic Acid (≥99% purity, for HPLC calibration)

  • HPLC Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid or Acetic Acid (for mobile phase acidification)

  • Consumables: 1.5 mL microcentrifuge tubes, 0.22 µm or 0.45 µm syringe filters (PVDF or Nylon), HPLC vials

Instrumentation
  • Analytical Balance

  • pH Meter

  • Thermomixer, incubating water bath, or dry block heater

  • Microcentrifuge

  • Vortex Mixer

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector

Experimental Protocols

The following sections provide a framework for optimizing the hydrolysis reaction, a standardized protocol for routine use, and the analytical procedure for quantification.

Protocol 1: Optimization of Reaction Conditions

Causality: The catalytic efficiency of FAEs is highly dependent on pH and temperature.[6] Optimal pH ensures the correct ionization state of amino acid residues in the active site, while optimal temperature maximizes reaction velocity without causing thermal denaturation. Enzyme and substrate concentrations dictate reaction kinetics. Therefore, empirical optimization is crucial for achieving maximum yield and efficiency.

Methodology:

  • pH Optimization:

    • Prepare a series of reactions in buffers of varying pH (e.g., 4.5, 5.0, 5.5, 6.0, 6.5).[5]

    • For each pH, combine 500 µL of a 1 mg/mL trans-fertaric acid solution (in the respective buffer) with a fixed concentration of FAE (e.g., 0.02 U/mL).[5]

    • Incubate all samples at a constant temperature (e.g., 45°C) for a fixed time (e.g., 60 minutes).[5]

    • Terminate the reaction and analyze for ferulic acid content via HPLC (Protocol 4.3).

    • Plot the yield of ferulic acid against pH to determine the optimum.

  • Temperature Optimization:

    • Using the optimal pH determined above, set up identical reactions.

    • Incubate the reactions at a range of temperatures (e.g., 35, 45, 50, 55, 65°C).[5][6]

    • Incubate for a fixed time (e.g., 60 minutes), terminate the reaction, and analyze via HPLC.

    • Plot the yield of ferulic acid against temperature to determine the optimum.

  • Time Course Analysis:

    • Set up a larger master mix reaction at the optimal pH and temperature.

    • At various time points (e.g., 10, 30, 60, 90, 120, 180 minutes), withdraw an aliquot, terminate the enzyme activity immediately, and prepare for HPLC analysis.[9]

    • Plot ferulic acid concentration against time to determine the reaction rate and the time required to reach completion.

Protocol 2: Standard Hydrolysis Workflow

This protocol is based on typical conditions found in the literature.[5][6] It should be adapted based on the results from Protocol 4.1.

  • Substrate Preparation: Prepare a 1.0 mg/mL stock solution of trans-fertaric acid in the optimized reaction buffer (e.g., 50 mM Potassium Phosphate, pH 6.0).

  • Enzyme Preparation: Prepare a stock solution of Feruloyl Esterase in the same buffer to a concentration of 0.2 U/mL. Keep the enzyme solution on ice.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 900 µL of the substrate solution with 100 µL of the enzyme solution for a final enzyme concentration of 0.02 U/mL. Include a negative control containing 900 µL of substrate and 100 µL of buffer (no enzyme).

  • Incubation: Vortex briefly and incubate the tubes in a thermomixer at the optimal temperature (e.g., 45°C) for the predetermined optimal time (e.g., 120 minutes).[5]

  • Reaction Termination: Stop the reaction by adding 20 µL of 20% formic acid and vortexing.[9] This acidic shock denatures the enzyme, halting all catalytic activity.

  • Sample Clarification: Centrifuge the tube at 15,000 x g for 10 minutes to pellet the denatured enzyme and any insoluble material.[12]

  • Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Experimental_Workflow A 1. Reagent Preparation (Substrate, Enzyme, Buffer) B 2. Reaction Setup (Combine Reagents) A->B C 3. Incubation (Optimized Temp & Time) B->C D 4. Reaction Termination (Acidification) C->D E 5. Sample Clarification (Centrifugation) D->E F 6. Filtration & Transfer (0.22µm Filter to HPLC Vial) E->F G 7. HPLC Analysis (Quantification) F->G H 8. Data Interpretation (Calculate Yield) G->H

Figure 2: Standard workflow for enzymatic hydrolysis.

Protocol 3: Quantification by HPLC-UV

Causality: High-Performance Liquid Chromatography is the most reliable and popular method for quantifying phenolic acids due to its high resolution, sensitivity, and reproducibility.[13][14] A reversed-phase C18 column is used to separate the nonpolar analyte (ferulic acid) from more polar components. UV detection is ideal as the conjugated system of ferulic acid results in strong absorbance, typically around 320-323 nm.[15]

Methodology:

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of pure ferulic acid in the mobile phase or methanol.

    • Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

    • Inject each standard into the HPLC system and record the peak area at the detection wavelength.

    • Plot peak area versus concentration and perform a linear regression. The resulting R² value should be >0.999 for a valid curve.[14]

  • HPLC Analysis:

    • Inject 5-20 µL of the filtered sample from Protocol 4.2 into the HPLC system.

    • Run the HPLC method as described in Table 1.

    • Identify the ferulic acid peak by comparing its retention time to that of the pure standard.

    • Integrate the peak area for the ferulic acid peak in the sample chromatogram.

  • Calculation of Ferulic Acid Concentration:

    • Use the linear regression equation from the standard curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of ferulic acid in the injected sample.

    • Account for any dilution factors introduced during sample preparation (e.g., addition of stop solution).

    • Yield (%) = (Moles of Ferulic Acid Produced / Initial Moles of Trans-Fertaric Acid) * 100

Data & Expected Results

The success of the hydrolysis can be validated by comparing the chromatograms of the control (no enzyme) and the enzyme-treated samples. The control should show a prominent peak for trans-fertaric acid, while the treated sample should show a significant decrease in this peak and the appearance of a new, sharp peak corresponding to the ferulic acid standard.

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5-10% B, linear ramp to 30-40% B over 20-25 minutes, followed by a wash and re-equilibration.[6][16]
Flow Rate 0.7 - 1.0 mL/min[16]
Injection Volume 10 µL
Column Temperature 25-30°C
Detection UV/PDA at 323 nm[15]
Table 1: Recommended HPLC conditions for ferulic acid analysis.
ParameterTypical RangeOptimal Value (Example)Rationale
pH 4.5 - 7.56.0Enzyme active site requires specific protonation state for catalysis.[6]
Temperature (°C) 35 - 6545°C - 50°CBalances increased reaction kinetics with the risk of thermal denaturation at higher temperatures.[5]
Enzyme Conc. (U/mL) 0.01 - 0.10.02 U/mLSufficient for catalysis without being wasteful; higher concentrations may not increase yield.[5]
Reaction Time (min) 30 - 180120 minTime required to approach reaction completion, determined by time-course analysis.
Table 2: Summary of optimization parameters for enzymatic hydrolysis.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Ferulic Acid Yield 1. Inactive enzyme (improper storage). 2. Suboptimal pH or temperature. 3. Presence of an inhibitor in the substrate preparation.1. Use a fresh enzyme aliquot; verify activity with a control substrate like methyl ferulate. 2. Re-run optimization (Protocol 4.1). 3. Purify the substrate or test for inhibitors.
Broad or Tailing HPLC Peaks 1. Column degradation. 2. Mobile phase pH is inappropriate. 3. Sample overload.1. Wash or replace the HPLC column. 2. Ensure mobile phase pH is at least 2 units below the pKa of ferulic acid (~4.5). 3. Dilute the sample and re-inject.
Inconsistent Results 1. Inaccurate pipetting. 2. Temperature or pH fluctuations. 3. Incomplete reaction termination.1. Calibrate pipettes. 2. Use a calibrated thermomixer/water bath and freshly prepared buffers. 3. Ensure stop solution is mixed thoroughly.
Extra Peaks in Chromatogram 1. Contaminants in the substrate. 2. Side reactions (unlikely with specific enzymes). 3. Contaminants from buffer or enzyme prep.1. Run a substrate-only control. 2. Use a highly purified enzyme. 3. Run a buffer blank and an enzyme-only control.

References

  • Mishra, A. K. (2024). Ferulic Acid Polymers in Healthcare Applications. IIP Series. 17

  • Zduńska, K., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Molecules.

  • Mancuso, C., & Barone, E. (2009). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Current Medicinal Chemistry.

  • Barberousse, H., et al. (2008). Analytical methodologies for quantification of ferulic acid and its oligomers. Journal of the Science of Food and Agriculture.

  • Paiva, L. B., et al. (2013). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field.

  • BenchChem. (2025). A Comparative Guide to Ferulic Acid Quantification: Linearity and Range of Major Analytical Assays. BenchChem.

  • Kumar, N., & Pruthi, V. (2014). Potential applications of ferulic acid from natural sources. Biotechnology Reports.

  • Mabinya, L. V., et al. (2006). Determination of ferulic acid and related compounds by thin layer chromatography. African Journal of Biotechnology.

  • Olkowski, A. A., et al. (2002). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences.

  • Taniguchi, H., et al. (2000). Feruloyl Esterases from Suspension-cultured Rice Cells. Phytochemistry.

  • Lertanansret, R., et al. (2013). Simple and Rapid Determination of Ferulic Acid Levels in Food and Cosmetic Samples Using Paper-Based Platforms. Sensors (Basel).

  • Kroon, P. A. (2000). Ferulic Acid Esterases for Effective Processing of Plant Carbohydrates. University of Nottingham.

  • Bartolomei, M., et al. (2019). Advances in combined enzymatic extraction of ferulic acid from wheat bran. Bioresource Technology Reports.

  • Wikipedia. Feruloyl esterase.

  • Gominho, L. P., et al. (2022). Crystal structure of the feruloyl esterase from Lentilactobacillus buchneri reveals a novel homodimeric state. Frontiers in Microbiology.

  • Zhang, G., et al. (2010). Feruloyl Esterases as Biotechnological Tools: Current and Future Perspectives. Journal of Zhejiang University Science B.

  • Wang, Y., et al. (2014). Three Feruloyl Esterases in Cellulosilyticum ruminicola H1 Act Synergistically To Hydrolyze Esterified Polysaccharides. Applied and Environmental Microbiology.

  • Tang, P. L., et al. (2020). Optimization of enzyme-assisted extraction of ferulic acid from sweet corn cob by response surface methodology. Journal of the Science of Food and Agriculture.

  • Tang, P. L., et al. (2019). Optimisation of enzyme assisted extraction of ferulic acid from sweet corn cob by response surface methodology. CentAUR.

  • Bryła, M., et al. (2021). Highly-Efficient Release of Ferulic Acid from Agro-Industrial By-Products via Enzymatic Hydrolysis with Cellulose-Degrading Enzymes. Molecules.

  • Mat Radzi, S., et al. (2014). Enzymatic Synthesis of Olive-Based Ferulate Esters: Optimization by Response Surface Methodology. Zenodo.

  • Allouche, N., et al. (2022). Enzymatic Oxidation of Ferulic Acid as a Way of Preparing New Derivatives. Molecules.

  • Udatha, D. B. R. K. G., et al. (2021). Fantastic Ferulic Acid Esterases and Their Functions. Applied Sciences.

  • Udatha, D. B. R. K. G., et al. (2021). Fantastic Ferulic Acid Esterases and Their Functions. MDPI.

  • Science.gov. p-coumaric acid ferulic: Topics by Science.gov.

  • Bartolomei, M., et al. (2019). Advances in combined enzymatic extraction of ferulic acid from wheat bran. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Hydroxycinnamoyltartaric Acids (HCTAs) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving trans-Fertaric Acid Peak Overlap in Reverse-Phase HPLC Ticket ID: HCTA-RP-0042 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Trans-fertaric acid (feruloyltartaric acid) presents a unique separation challenge in Reverse-Phase HPLC (RP-HPLC). As the most hydrophobic of the common grape hydroxycinnamoyltartaric acids (HCTAs), it elutes after caftaric and coutaric acids. Its peak overlap typically stems from two distinct sources: geometric isomerization (cis-fertaric acid) or matrix interference (flavonol glycosides or free ferulic acid).

This guide provides a self-validating troubleshooting workflow to resolve these overlaps, ensuring accurate quantification for oenological and pharmacological research.

Module 1: Diagnostic Workflow

User Question: My trans-fertaric acid peak has a shoulder or appears as a doublet. How do I know if this is a co-eluting matrix compound or an isomer?

Technical Response: Before altering your mobile phase, you must diagnose the nature of the overlap. Trans-fertaric acid is photosensitive; exposure to light converts it to the cis-isomer, which typically elutes slightly earlier than the trans-isomer on C18 columns.

Step 1: The UV Ratio Test

Use your Diode Array Detector (DAD) to check peak purity.[1][2]

  • Extract the UV spectrum at the upslope (leading edge) and downslope (tailing edge) of the peak.

  • Compare the ratio of absorbance at 320 nm (characteristic of hydroxycinnamates) vs. 280 nm .

    • Consistent Ratio: Likely a single compound or isomers with identical chromophores.

    • Changing Ratio: Co-elution with a chemically distinct compound (e.g., a flavonol glycoside like quercetin-3-glucuronide).[3]

Step 2: The Light Stress Test (Validation)

To confirm isomerization:

  • Take a standard or sample aliquot.

  • Expose it to direct UV light (or strong daylight) for 60 minutes.

  • Re-inject.

    • Result: If the "shoulder" peak increases in area while the main peak decreases, it is the cis-isomer.

    • Action: Proceed to Module 3 (Isomer Management) .

    • Result: If the peak profile remains unchanged, it is a matrix interference.

    • Action: Proceed to Module 2 (Selectivity Optimization) .

Module 2: Chromatographic Selectivity (The Physics)

User Question: I have confirmed the interference is NOT an isomer. It seems to be a matrix component. How do I move the trans-fertaric peak?

Technical Response: Trans-fertaric acid contains a tartaric acid moiety (highly polar, two carboxylic acid groups) and a ferulic acid moiety (hydrophobic methoxy group). You must exploit the ionization state of the tartaric acid tail to shift selectivity.

Protocol A: pH Tuning (The "Acid Lock")

The dissociation of the carboxylic acid groups on the tartaric moiety drastically changes retention.

  • Mechanism: At pH > 3.0, the carboxyl groups ionize (

    
    ), reducing retention on C18. At pH < 2.5, they are protonated (
    
    
    
    ), increasing hydrophobic interaction.
  • Recommendation: Lower mobile phase pH to 2.0–2.5 .

    • Reagent: Use Perchloric acid (HClO₄) or Formic acid (high concentration, ~5-10%). Avoid weak buffers like acetate which buffer poorly at pH 2.0.

    • Effect: This pushes trans-fertaric acid later, separating it from neutral polyphenols or weakly acidic flavonols.

Protocol B: Stationary Phase Switch

If C18 fails, the overlap is likely due to similar hydrophobicity but different aromaticity.

  • Alternative Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl .

  • Why? These phases engage in

    
    -
    
    
    
    interactions with the aromatic ring of the ferulic moiety. The methoxy group on fertaric acid provides unique steric and electronic properties that PFP phases resolve better than standard C18.
Data Summary: Elution Order & Conditions
ParameterStandard C18 ConditionOptimized Selectivity Condition
Elution Order Caftaric

Coutaric

Fertaric
Caftaric

Coutaric

Fertaric (Enhanced Resolution)
Mobile Phase A 0.1% Formic Acid (pH ~2.7)1.5% Phosphoric Acid or pH 2.0 Buffer
Critical Pair cis-Coutaric / trans-Caftarictrans-Fertaric / Quercetin-3-glucuronide
Target

320 nm320 nm (Quant) / 280 nm (Qual)

Module 3: Isomer Management (The Chemistry)

User Question: I cannot separate the cis- and trans- isomers fully. Can I just quantify them together?

Technical Response: Quantifying them as a sum is acceptable in many industrial contexts, but for mechanistic studies, you must separate them. Cis-fertaric acid has a lower extinction coefficient at 320 nm than the trans-isomer, leading to underestimation if integrated together using trans calibration curves.

The "Shallow Gradient" Protocol

Isomers require high peak capacity to resolve.

  • Flow Rate: Reduce to 0.6–0.8 mL/min (on 4.6mm ID columns) to minimize mass transfer effects.

  • Gradient Slope: Use a "step and hold" or very shallow ramp around the elution time of HCTAs.

    • Example: 5% to 15% B over 20 minutes (approx 0.5% B/min).

  • Temperature: Lower column temperature to 20–25°C .

    • Reasoning: Isomer separation is often enthalpy-driven. Higher temperatures (40°C+) often cause peaks to merge by increasing molecular rotation/interconversion rates.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving peak overlaps associated with trans-fertaric acid.

Troubleshooting_Fertaric Start START: Peak Overlap Detected (trans-Fertaric Acid) CheckUV Step 1: Check UV Spectrum (Ratio 320/280nm) Start->CheckUV IsRatioConstant Is Ratio Constant Across Peak? CheckUV->IsRatioConstant IsomerPath Suspect Isomerization (cis-fertaric acid) IsRatioConstant->IsomerPath Yes (Spectrally Pure) MatrixPath Suspect Matrix Interference (Flavonols/Free Acids) IsRatioConstant->MatrixPath No (Spectral Mix) LightTest Perform Light Stress Test (Expose to UV -> Reinject) IsomerPath->LightTest DidPeakShift Did 'Shoulder' Grow? LightTest->DidPeakShift FixIsomer SOLUTION: Isomer Separation 1. Lower Temp (20°C) 2. Flatten Gradient (0.5% B/min) DidPeakShift->FixIsomer Yes DidPeakShift->MatrixPath No (False Positive) CheckPH Check Mobile Phase pH MatrixPath->CheckPH IsPHLow Is pH < 2.5? CheckPH->IsPHLow LowerPH SOLUTION: Acidify Mobile Phase Use H3PO4 or HClO4 (pH 2.0) Protonates tartaric moiety IsPHLow->LowerPH No (Too High) ChangeCol SOLUTION: Change Selectivity Switch to PFP or Phenyl-Hexyl Column IsPHLow->ChangeCol Yes (Already Low)

Caption: Diagnostic flow for distinguishing between geometric isomerization and matrix co-elution in HCTA analysis.

Frequently Asked Questions (FAQs)

Q: Why does my trans-fertaric acid peak area decrease over time in the autosampler? A: This is likely due to hydrolysis or isomerization. HCTAs are esters and can hydrolyze back to free ferulic acid and tartaric acid if the sample pH is neutral or alkaline. Ensure samples are kept acidic (pH < 3) and dark (amber vials) in the autosampler at 4°C.

Q: Can I use Mass Spectrometry (LC-MS) to resolve the overlap? A: Yes, but with caveats. Cis and trans isomers have identical masses (


 325 in negative mode). You cannot resolve isomers by MS alone; you need chromatographic separation. However, MS can resolve trans-fertaric acid from co-eluting flavonols (e.g., Quercetin-glucuronide, 

477).

Q: What is the exact elution order I should expect on a standard C18? A: Based on hydrophobicity:

  • trans-Caftaric Acid (Caffeoyl-tartaric)

  • trans-Coutaric Acid (Coumaroyl-tartaric)

  • trans-Fertaric Acid (Feruloyl-tartaric) Note: The cis-isomers generally elute just prior to their respective trans-isomers.

References

  • Monagas, M., et al. (2005). "Characterization of the Solid-Phase Extracted Phenolic Composition of Red Wines." Journal of Agricultural and Food Chemistry.

  • Rentzsch, M., et al. (2009). "Determination of Hydroxycinnamoyltartaric Acids in Wine by HPLC." Journal of Agricultural and Food Chemistry.
  • Singleton, V. L., et al. (1978). "The Hydroxycinnamoyl Tartaric Acids of Musts and Wines." American Journal of Enology and Viticulture.
  • Agilent Technologies. "Improving HPLC Separation of Polyphenols." Application Note.

Sources

Technical Support Center: HPLC Optimization for trans-Fertaric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFA-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Mobile Phase pH Optimization & Troubleshooting for Hydroxycinnamoyltartaric Acids[1]

Module 1: The Theoretical Foundation (The "Why")

Q: Why is pH the single most critical variable for trans-fertaric acid retention?

A: The separation of trans-fertaric acid (TFA) on C18 columns is governed by the Henderson-Hasselbalch equation . TFA is a conjugate of ferulic acid and tartaric acid. It possesses multiple ionizable carboxyl groups with pKa values typically in the range of 2.9 – 4.5 .

  • At pH > 4.5: TFA is fully deprotonated (negatively charged).[1] In this state, it is highly hydrophilic and will elute near the void volume (

    
    ) on a standard C18 column, resulting in poor retention and co-elution with matrix interferences.
    
  • At pH < 2.5: TFA is fully protonated (neutral).[1] This maximizes hydrophobic interaction with the C18 stationary phase, increasing retention (

    
    ) and resolution.
    

Technical Insight: For robust separation, your mobile phase pH must be at least 1.5 units below the pKa of the most acidic functional group. Therefore, the target window for TFA is pH 2.0 – 2.5 .

Data: Ionization vs. Retention Behavior
pH ConditionDominant SpeciesRetention Behavior (C18)Peak Shape Risk
pH 7.0 Fully Ionized (

)
No Retention (Void)Excellent symmetry, but useless

pH 4.0 Partially IonizedUnstable (Drifting

)
Severe Tailing / Splitting
pH 2.0 Protonated (

)
Strong RetentionSharp, Gaussian

Module 2: Troubleshooting Peak Anomalies

Q: I am seeing severe peak tailing. Is my column dead?

A: Not necessarily. Tailing in TFA analysis is usually a symptom of secondary silanol interactions , not column death.

The Mechanism: Even at low pH, residual silanols (


) on the silica surface can interact with the tartaric acid moiety. If the pH drifts upward (e.g., to pH 3.5), these interactions intensify, causing the "tail" of the peak.

The Fix:

  • Verify pH: Ensure aqueous mobile phase is pH

    
     2.5.
    
  • Increase Ionic Strength: If using Formic Acid (0.1%), switch to 20 mM Phosphate Buffer (pH 2.1) if detection is UV-only. Phosphate effectively masks silanol sites.[1]

  • Temperature: Increase column temperature to 35–40°C to improve mass transfer kinetics.

Visual Troubleshooting Guide: Peak Tailing

TailingTroubleshoot Start Issue: Peak Tailing (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 2.5? CheckPH->IsLow AdjustPH Action: Lower pH to 2.0 (Use H3PO4 or Formic Acid) IsLow->AdjustPH No CheckBuffer Check Buffer Type IsLow->CheckBuffer Yes IsVolatile Using Volatile Acid? (Formic/Acetic) CheckBuffer->IsVolatile SwitchBuffer Action: Switch to 20mM Phosphate (If LC-UV only) IsVolatile->SwitchBuffer Yes (LC-UV) CheckCol Check Column Type IsVolatile->CheckCol No (Already Phosphate) EndCap Action: Switch to End-capped High-Coverage C18 (e.g., T3) CheckCol->EndCap

Figure 1: Decision matrix for diagnosing and resolving peak tailing in acidic analytes.

Module 3: Isomer Resolution (cis vs. trans)

Q: I see a small "shoulder" or "ghost peak" eluting just before my main TFA peak. What is it?

A: This is likely cis-fertaric acid .[1] Hydroxycinnamic acids undergo photo-isomerization when exposed to UV/visible light.[1] The trans-isomer (natural form) converts to the cis-isomer.

  • Chromatographic Behavior: The cis-isomer is more polar due to its folded geometry (intramolecular hydrogen bonding) and typically elutes before the trans-isomer on C18.

  • Resolution Strategy:

    • Selectivity Tuning: If they co-elute, lower the organic modifier slope (flatten the gradient).

    • Wavelength: Monitor at 320 nm . The trans-isomer has higher absorbance at this wavelength compared to the cis-isomer (which has a hypsochromic shift).

Protocol: Preventing Artifacts
  • Protect Samples: Use amber vials for all sample preparation.

  • Limit Exposure: Keep autosampler trays dark/covered.

Module 4: Experimental Protocols

Protocol A: Mobile Phase Preparation (LC-MS Compatible)

Recommended for general profiling and Mass Spec detection.[1]

  • Solvent A (Aqueous): 0.1% (v/v) Formic Acid in LC-MS grade Water.[1][2]

    • Target pH: ~2.6 – 2.7.[1]

    • Note: If retention is unstable, titrate with Ammonium Formate to pH 3.0 (buffer capacity), but pH 2.6 (pure acid) is usually preferred for retention.[1]

  • Solvent B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile.[1][2]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold to stack polar acids).

    • 2–15 min: 5%

      
       30% B (Shallow gradient for isomer separation).[1]
      
    • 15–18 min: 30%

      
       90% B (Wash).[1]
      
Protocol B: Mobile Phase Preparation (LC-UV High Stability)

Recommended for QC and routine quantification where peak shape is paramount.[1]

  • Solvent A: 20 mM Potassium Dihydrogen Phosphate (

    
    ).[1]
    
    • Adjustment: Adjust pH to 2.1 using Orthophosphoric Acid (

      
      ).[1]
      
    • Why: Phosphate provides superior buffering capacity at pH 2.1 compared to formic acid, ensuring robust retention times.[1]

  • Solvent B: Methanol or Acetonitrile.[1][3]

  • Detection: UV @ 320 nm (primary) and 280 nm (secondary).

Workflow: Method Optimization Cycle

OptimizationCycle Step1 Step 1: Scouting Gradient 5-95% B pH 2.5 Step2 Step 2: Check k' (Retention Factor) Step1->Step2 Step2->Step1 If k' < 2 (Lower pH or %B) Step3 Step 3: Optimize Selectivity (Alpha) Step2->Step3 If k' > 2 Step3->Step3 Resolution < 1.5 (Change MeOH/ACN or Temp) Step4 Step 4: Finalize Isocratic/Gradient Step3->Step4 Resolution > 1.5

Figure 2: Step-by-step optimization workflow for hydroxycinnamoyltartaric acids.

References

  • Singleton, V. L., et al. (1978).[1][4] "The Phenolic Substances of Grapes and Wine, and Their Significance." American Journal of Enology and Viticulture.

  • Ong, B. Y., & Nagel, C. W. (1978).[1][4] "High-Pressure Liquid Chromatographic Analysis of Hydroxycinnamic Acid-Tartaric Acid Esters and Their Glucose Esters in Vitis vinifera." Journal of Chromatography A.

  • FooDB. (n.d.). "Compound: Trans-fertaric acid."[1][2][5][6][7] FooDB Database. [1]

  • Phenol-Explorer. (n.d.).[1] "Fertaric acid."[1][2][4] Phenol-Explorer Database.

  • Agilent Technologies. (2020).[1] "Control pH During Method Development for Better Chromatography." Agilent Technical Overview.

Sources

Technical Guide: Eliminating Anthocyanin Interference in Trans-Fertaric Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Core Problem

The Challenge: Trans-fertaric acid (TFA), a tartaric ester of ferulic acid, is a critical bioactive hydroxycinnamate found in grapes and wines.[1] In HPLC-UV/Vis analysis, TFA is quantified at 320 nm .[1][2] However, anthocyanins (red pigments) present in the same matrix possess a "bimodal" absorption spectrum.[1] While their primary maximum is ~520 nm, they exhibit significant absorbance in the UV region (280–320 nm).

The Consequence: Because anthocyanins and TFA often possess similar polarity, they frequently co-elute on standard C18 columns. The anthocyanin absorbance at 320 nm creates positive interference, leading to overestimation of TFA or obscured peaks.

The Solution: This guide details a Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) workflow. This method exploits the pH-dependent charge state of anthocyanins (cationic at pH < 2) versus TFA (neutral at pH < 2) to physically separate them prior to injection.[1][2]

Mechanism of Action: The Charge-Switch Strategy

To solve this, we stop relying on polarity (hydrophobicity) and start relying on ionic charge.[1][2]

  • Anthocyanins (The Interferent): At pH < 2.0, anthocyanins exist in the Flavylium cation form (

    
    ).[1] They carry a positive charge.[1]
    
  • Trans-Fertaric Acid (The Analyte): At pH < 2.0, the carboxylic acid groups on the tartaric and ferulic moieties are protonated (

    
    ), rendering the molecule neutral .
    

The Separation: When passed through a Strong Cation Exchange (SCX) cartridge (which carries fixed negative sulfonate groups), the positive anthocyanins bind ionically.[1] The neutral TFA does not interact ionically and passes through (or is eluted with a solvent that breaks hydrophobic interactions but not ionic ones).[1]

Visualization: The SCX Separation Logic

SCX_Mechanism Sample Crude Extract (pH 1.5) SCX_Cartridge SCX Cartridge (Sulfonic Acid Groups -) Sample->SCX_Cartridge Load Interaction_A Anthocyanins (AH+) Bind via Electrostatic Attraction SCX_Cartridge->Interaction_A Interaction_T Trans-Fertaric Acid (Neutral) No Ionic Binding SCX_Cartridge->Interaction_T Waste Retained on Cartridge (Anthocyanins) Interaction_A->Waste Remains Bound Elution Elution Step (Acidified Methanol) Interaction_T->Elution Moves with Solvent Analyte Flow-Through / Eluate (Purified TFA) Elution->Analyte Collect for HPLC

Figure 1: Mechanism of separating cationic anthocyanins from neutral hydroxycinnamates using Strong Cation Exchange (SCX) chromatography.

Protocol: SCX Solid Phase Extraction (The Gold Standard)[1]

This protocol is grounded in the work of He & Giusti and Sun et al., who demonstrated that cation exchange is superior to C18 fractionation for this specific separation.

Materials:

  • Cartridge: Strong Cation Exchange (SCX) - Benzenesulfonic acid bonded silica (e.g., 500mg bed).[1][2]

  • Loading Buffer: 0.1% HCl in Water (pH ~1.5).[1][2]

  • Elution Solvent: Methanol (Acidified with 0.1% HCl).[1][2]

Step-by-Step Workflow:

StepActionTechnical Rationale (The "Why")
1. Sample Prep Dilute extract in 0.1% HCl . Verify pH is < 2.[1]0.CRITICAL: Anthocyanins must be fully converted to the flavylium cation (

) to bind.[1] At pH > 3, they become neutral quinoidal bases and will leak through.[1]
2. Condition 1. Flush 3mL Methanol.2. Flush 3mL 0.1% HCl (aq).Activates the ligand and ensures the column environment is acidic before the sample hits it.
3. Load Apply sample (approx. 1-2 mL).[1][2] Flow rate: 1 drop/sec.[1]Slow flow allows time for the ionic exchange kinetics to occur.
4. Wash (Elute TFA) Pass 2-3 mL of 0.1% HCl in Methanol through the cartridge. COLLECT THIS FRACTION. The Twist: Unlike standard SPE where you discard the wash, this is your analyte . The neutral TFA is soluble in methanol and flows through. The anthocyanins stay locked to the column by the strong ionic bond.
5. Analysis Evaporate methanol (optional) or inject directly.[1][2]The collected fraction contains TFA but is stripped of anthocyanins.

Self-Validation Check:

  • Visual Check: The SCX cartridge should turn deep red/purple (trapped anthocyanins).[1] The liquid dripping out (your sample) should be clear or pale yellow (TFA/phenolics), not red.[1][2]

Alternative: HPLC Method Optimization

If SPE is unavailable, you must optimize the chromatography to resolve the peaks.

Column Selection: Switch from standard C18 to a Phenyl-Hexyl column.

  • Why: Phenyl-hexyl phases offer unique

    
     interactions.[1][2] Anthocyanins and TFA have different aromatic electron densities, often resulting in better separation on phenyl phases than on alkyl (C18) phases.[1][2]
    

Wavelength Monitor:

  • Signal: 320 nm (TFA).[1][2]

  • Reference: 520 nm (Anthocyanins).[1][2][3][4][5]

  • Logic: If a peak at 320 nm perfectly aligns with a peak at 520 nm, it is likely an anthocyanin interference.[1] If the 320 nm peak has no corresponding 520 nm signal, it is likely the TFA.

Troubleshooting & FAQ

Q1: I see a "shoulder" on my TFA peak. Is this interference?

A: It is highly likely.[1]

  • Diagnosis: Check the UV spectrum of the peak apex vs. the shoulder. TFA has a

    
     at ~320-326 nm with a shoulder at ~290 nm.[1][2] Anthocyanins have a local max at ~280 nm and ~520 nm.[1]
    
  • Fix: Run the SCX protocol (Section 3). If the shoulder disappears, it was an anthocyanin. If it remains, it may be the cis-isomer of fertaric acid (cis-fertaric acid), which forms upon UV exposure.[1][2] Keep samples in amber vials.

Q2: My recovery of TFA is low (< 70%) after SCX.

A: You likely used a "Mixed-Mode" cartridge (MCX) instead of pure SCX, or your wash solvent was too weak.[1][2]

  • The Issue: MCX cartridges have both cation exchange and C18 (hydrophobic) retention.[1] If you wash with just water/acid, the TFA sticks to the C18 part.

  • Fix: Ensure your "Wash/Elution" step (Step 4 in the protocol) uses Methanol .[1] You need the organic solvent to break the hydrophobic interaction of the TFA, while the acid maintains the ionic lock on the anthocyanins.

Q3: Can I use PVPP to remove the anthocyanins?

A: Proceed with extreme caution.

  • Risk: PVPP (Polyvinylpolypyrrolidone) binds phenolics via hydrogen bonding.[1][2] While it has a high affinity for anthocyanins, it is not perfectly selective.[1][6] It often strips hydroxycinnamates (like TFA) as well, leading to non-reproducible quantification.[1][2]

  • Verdict: Use SCX for quantification. Use PVPP only for qualitative "quick checks."

Q4: The SCX cartridge isn't retaining the red color (Anthocyanins are leaking).

A: Your pH is too high.[1]

  • Mechanism: If the sample pH is > 3.0, anthocyanins deprotonate to the quinoidal base (neutral/zwitterionic) or hemiketal form. They lose the positive charge required to bind to the SCX resin.

  • Fix: Acidify your sample with 1M HCl until pH is between 1.5 and 2.0 before loading.

Decision Matrix: Workflow Selection

Decision_Tree Start Start: TFA Analysis Check_Matrix Is the Matrix Highly Pigmented? Start->Check_Matrix Low_Pigment Low Pigment (White Wine/Juice) Check_Matrix->Low_Pigment No High_Pigment High Pigment (Red Grape/Berry) Check_Matrix->High_Pigment Yes HPLC_Direct Direct HPLC (Phenyl-Hexyl Column) Low_Pigment->HPLC_Direct SPE_Step SCX SPE Cleanup (pH < 2.0) High_Pigment->SPE_Step Result Quantify TFA @ 320 nm HPLC_Direct->Result SPE_Step->Result

Figure 2: Decision matrix for selecting the appropriate sample preparation workflow.

References

  • Sun, B., et al. (1998).[1][2] Fractionation of grape anthocyanins and hydroxycinnamic acids. This foundational paper establishes the use of cation exchange resins for separating neutral phenolic acids from cationic anthocyanins.

  • He, J., & Giusti, M. M. (2011).[1][2][12] High-purity anthocyanins isolation using solid phase extraction techniques.[1][2][12][13] Details the "Mixed-Mode" and SCX mechanisms for anthocyanin purification.

  • Scordino, M., et al. (2005).[1][2] Selective recovery of anthocyanins and hydroxycinnamates.[6][14] Discusses the adsorption behaviors of these compounds on various resins.

  • Smolecule. (2023).[1][2] Trans-Fertaric acid Chemical Properties and Occurrence. Provides structural data and confirmation of hydroxycinnamic acid classification.

Sources

reducing baseline noise in trans-fertaric acid UV detection

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity UV Detection of Trans-Fertaric Acid

Role: Senior Application Scientist Subject: Troubleshooting Baseline Noise & Limit of Detection (LOD) Issues Analyte: trans-Fertaric Acid (trans-feruloyltartaric acid) Matrix: Complex Plant Extracts (Vitis vinifera), Wine, Biological Fluids

Introduction: The Signal-to-Noise Challenge

Welcome to the technical support hub. You are likely here because your HPLC-UV trace for trans-fertaric acid is suffering from baseline instability, preventing accurate integration of low-level peaks.

Trans-fertaric acid is a hydroxycinnamic ester with a specific UV absorption profile. Unlike bulk pharmaceutical analysis, detecting this compound in complex matrices (like wine or grape skin extracts) requires distinguishing nanogram-level signals from a "chemical soup" of co-eluting phenols.

Crucial Distinction: In this guide, "TFA" refers to the analyte Trans-Fertaric Acid .[1] Do not confuse this with Trifluoroacetic Acid (a common mobile phase additive), which is itself a notorious source of baseline noise.

Module 1: Optical Optimization (The Physics)

Q: I am detecting at 280 nm to see all phenols, but the noise is too high for fertaric acid. What should I do?

A: Switch your detection wavelength to 320–325 nm immediately.

The Mechanism: While 280 nm is the universal wavelength for total phenols, it is a non-specific "trash can" region where solvents (methanol/acetone), impurities, and non-target flavonoids absorb heavily. Trans-fertaric acid, being a hydroxycinnamic acid derivative, has a secondary, highly specific absorption maximum (


) in the 320–325 nm  range due to its conjugated side chain [1, 2].

The Self-Validating Test:

  • Inject a standard of trans-fertaric acid.

  • Extract the spectrum from your DAD (Diode Array Detector).

  • Observe the signal intensity at 320 nm vs. 280 nm.

  • Result: You will likely see similar signal height, but the baseline noise at 320 nm will be 2x–5x lower, significantly improving your Signal-to-Noise (S/N) ratio.

Q: My baseline drifts upward during the gradient. Is my lamp failing?

A: It is likely a "Refractive Index" or "Absorbance Mismatch" effect, not the lamp.

If you are using a gradient (e.g., 5% to 50% Organic), the refractive index of the mobile phase changes. If your mobile phase A (Aqueous) and B (Organic) have different UV cutoff characteristics, the baseline will drift.

Protocol: The "Balanced Absorbance" Fix

  • Scenario: You use 0.1% Formic Acid in Water (A) and 100% Acetonitrile (B). Acetonitrile is transparent; Formic acid absorbs slightly. As %B increases, the concentration of Formic acid (relative to the total volume) effectively drops, or the solvent matrix changes transparency.

  • Fix: Add the same concentration of modifier to both lines.

    • Line A: Water + 0.1% Formic Acid.

    • Line B: Acetonitrile + 0.1% Formic Acid.

  • Verification: Run a "blank gradient" (0 µL injection). If the drift persists but is smooth, use "Reference Wavelength" subtraction (e.g., Ref = 550 nm, Bandwidth = 100 nm) in your software to flatten it mathematically [3].

Module 2: Mobile Phase & Chemistry (The Chemistry)

Q: I see cyclic, rhythmic noise on my baseline. Is this the column?

A: No, cyclic noise is almost always the Pump.

Cyclic noise correlates with the piston stroke. Trans-fertaric acid elutes in the middle of the gradient where pressure is high. If your check valves are sticky or there is a trapped air bubble, you will see a sine-wave pattern.

Table 1: Diagnosing Noise Morphology

Noise TypeVisual CharacteristicProbable CauseCorrective Action
Cyclic/Sine Wave Regular, rhythmic pulses (e.g., every 2 sec).Air in pump head or faulty check valve.Purge pump at high flow (5 mL/min); sonicate check valves in MeOH.
Random/Spikes Sharp, erratic "grass" or sudden vertical lines.Air bubble in Detector Flow Cell or lamp aging.Apply backpressure restrictor to waste line; check lamp energy.
Drift (Asymptotic) Steady slope up or down.[2]Column not equilibrated or Gradient Absorbance Mismatch.Allow 10-20 column volumes of equilibration; balance mobile phase additives.
Ghost Peaks Broad peaks appearing in blank runs.Aqueous mobile phase contamination.[3]Replace water source; filter aqueous buffer through 0.2 µm membrane.

Q: Can I use Trifluoroacetic Acid (the additive) to sharpen my peaks?

A: Avoid it if you are struggling with LOD (Limit of Detection).

Trifluoroacetic acid (the additive) is an ion-pairing agent that sharpens peaks but absorbs UV light up to 215–220 nm and can cause baseline waviness even at higher wavelengths due to impurities.

  • Better Alternative: Use Formic Acid (0.1%) or Phosphoric Acid (0.1%) . Phosphoric acid is UV-transparent and excellent for suppressing silanol activity, provided you are not using MS detection (it is non-volatile) [4].

Module 3: Workflow & Logic Visualization

The following diagram illustrates the decision process for isolating the source of baseline noise during trans-fertaric acid analysis.

BaselineTroubleshooting Start START: High Baseline Noise CheckFlow Stop Flow (0 mL/min) Start->CheckFlow IsNoisePresent Is Noise Still Present? CheckFlow->IsNoisePresent YesElectrical YES: Electrical/Lamp Issue IsNoisePresent->YesElectrical Yes NoFlow NO: Flow/Chemistry Issue IsNoisePresent->NoFlow No LampCheck Check Lamp Energy & Reference Wavelength YesElectrical->LampCheck CheckPattern Check Noise Pattern NoFlow->CheckPattern Cyclic Cyclic/Regular CheckPattern->Cyclic Pulse Random Random/Spiky CheckPattern->Random Spikes Drift Drifting CheckPattern->Drift Slope PumpFix Action: Purge Pump & Clean Check Valves Cyclic->PumpFix BubbleFix Action: Flush Flow Cell & Add Backpressure Random->BubbleFix ChemFix Action: Balance Mobile Phase & Wash Column Drift->ChemFix

Figure 1: Systematic logic flow for isolating HPLC baseline noise sources. By stopping the flow, you immediately distinguish between electronic/optical noise (which persists) and fluidic noise (which stops).

Module 4: Sample Preparation Protocols

Q: My baseline is fine for standards, but "noisy" when I inject wine samples.

A: This is Matrix Interference, not instrumental noise.

Wine and plant extracts contain thousands of compounds. "Noise" in a sample run is often a carpet of unresolved micro-peaks.

Protocol: Solid Phase Extraction (SPE) Cleanup To isolate trans-fertaric acid and remove sugars/bulk pigments that cause baseline disturbances:

  • Conditioning: Use a C18 SPE cartridge (e.g., 500 mg). Condition with 5 mL Methanol, then 5 mL Water (pH 2.0).

  • Loading: Load 1–2 mL of wine/extract (acidified).

  • Washing: Wash with 5 mL Water (pH 2.0). This removes sugars and polar interferences.

  • Elution: Elute trans-fertaric acid with 2 mL of 20% Methanol/Water. Note: Higher organic strength (e.g., 100% MeOH) will elute polymeric tannins that foul the column.

  • Analysis: Inject the eluate.

Why this works: Trans-fertaric acid is moderately polar. By controlling the elution strength, you leave the "heavy" dirt on the cartridge and wash away the "light" sugar noise [5].

References

  • Ivanova, V., et al. (2010).[4] HPLC analysis of hydroxycinnamic acid derivatives in Smederevka and Chardonnay wines. University Goce Delcev. Link

  • ResearchGate. (2015). UV-Vis Spectrum of Ferulic Acid and Related Compounds.[5][6]Link

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC.Link

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.Link

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection.Link

Sources

Validation & Comparative

Distinguishing Fertaric Acid Isomers: A Comparative Guide to Mass Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical analytical challenge. Geometric isomers, such as the cis and trans forms of fertaric acid, often exhibit distinct biological activities and physicochemical properties. This guide provides an in-depth technical comparison of the mass fragmentation patterns of trans-fertaric acid and cis-fertaric acid, offering experimental insights and methodologies for their differentiation using tandem mass spectrometry.

Fertaric acid, an ester of ferulic acid and tartaric acid, is a significant phenolic compound found in various plants, notably in grapes and wine.[1] Its isomeric forms arise from the geometry of the double bond in the ferulic acid moiety. The differentiation of these isomers is crucial for understanding their respective contributions to the chemical and biological profiles of natural products and pharmaceuticals.

The Rationale for Mass Spectrometry in Isomer Differentiation

While chromatographic techniques can often separate cis and trans isomers based on their different polarities and shapes, mass spectrometry provides an orthogonal method for their identification and characterization.[2][3] Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) fragments precursor ions in a reproducible manner, generating a "fingerprint" spectrum that is dependent on the molecule's structure. For isomers, while the precursor mass is identical, the spatial arrangement of atoms can influence the stability of fragment ions and the energy required for certain bond cleavages, leading to variations in the relative intensities of fragment ions.[4] This guide will explore these subtle yet significant differences in the fragmentation of trans- and cis-fertaric acid.

Predicted Mass Fragmentation Pathways of Fertaric Acid Isomers

Analysis of fertaric acid is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the negative ion mode, as the acidic protons are readily lost.[1][5] The deprotonated molecule, [M-H]⁻, of both trans- and cis-fertaric acid has a monoisotopic mass of 325.06 m/z.

Upon collision-induced dissociation, the primary and most facile fragmentation event for both isomers is the cleavage of the ester bond linking the ferulic acid and tartaric acid moieties. This is a charge-driven fragmentation that results in two main product ions:

  • Deprotonated Ferulic Acid: with a mass-to-charge ratio (m/z) of 193.05.

  • Deprotonated Tartaric Acid: with a mass-to-charge ratio (m/z) of 149.01.

Further fragmentation of the deprotonated ferulic acid ion (m/z 193.05) can occur, leading to characteristic losses:

  • Loss of a methyl radical (•CH₃): from the methoxy group, resulting in a fragment at m/z 178.03.

  • Loss of carbon dioxide (CO₂): from the carboxylic acid group, yielding a fragment at m/z 149.02.

  • Consecutive loss of a methyl radical and carbon monoxide (CO): leading to a fragment at m/z 134.03.

The fragmentation of the tartaric acid moiety is less complex, with potential water losses under higher energy conditions.

The following diagram illustrates the predicted fragmentation pathways for both cis- and trans-fertaric acid.

G cluster_precursor Precursor Ion cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation of Ferulic Acid Moiety Precursor Fertaric Acid [M-H]⁻ m/z 325.06 Ferulic_Acid Deprotonated Ferulic Acid m/z 193.05 Precursor->Ferulic_Acid Ester Cleavage Tartaric_Acid Deprotonated Tartaric Acid m/z 149.01 Precursor->Tartaric_Acid Ester Cleavage Frag_178 [Ferulic Acid - •CH₃]⁻ m/z 178.03 Ferulic_Acid->Frag_178 - •CH₃ Frag_149 [Ferulic Acid - CO₂]⁻ m/z 149.02 Ferulic_Acid->Frag_149 - CO₂ Frag_134 [Ferulic Acid - •CH₃ - CO]⁻ m/z 134.03 Frag_178->Frag_134 - CO

Predicted fragmentation of fertaric acid in negative ESI-MS/MS.

Comparative Analysis: Trans vs. Cis Isomers

While the fragmentation pathways are identical for both isomers, the key to their differentiation lies in the relative intensities of the resulting fragment ions. The stereochemistry of the double bond influences the overall shape and internal energy of the precursor ion, which in turn can affect the kinetics of fragmentation.

Based on studies of similar hydroxycinnamic acid derivatives, it is hypothesized that the trans isomer, being generally more stable, may require slightly higher collision energy to induce the same degree of fragmentation as the cis isomer.[4] Conversely, at a given collision energy, the less stable cis isomer might exhibit a higher propensity for fragmentation. This can manifest as a difference in the ratio of the abundance of the precursor ion to the fragment ions.

Key Differentiator: The most significant anticipated difference is in the relative abundance of the major product ions. It is plausible that the geometric constraints of the cis isomer could influence the charge distribution and subsequent fragmentation efficiencies.

Precursor IonFragment Ion (m/z)Predicted Relative Intensity DifferenceRationale
trans-Fertaric Acid (m/z 325.06)193.05 (Ferulic Acid)LowerThe more stable trans configuration may lead to a lower fragmentation efficiency at a given collision energy compared to the cis isomer.
cis-Fertaric Acid (m/z 325.06)193.05 (Ferulic Acid)HigherThe sterically hindered and less stable cis configuration could promote more facile fragmentation.
trans-Fertaric Acid (m/z 325.06)149.01 (Tartaric Acid)LowerSimilar to the ferulic acid fragment, the overall fragmentation efficiency is expected to be lower for the trans isomer.
cis-Fertaric Acid (m/z 325.06)149.01 (Tartaric Acid)HigherThe less stable precursor is expected to fragment more readily.

Note: These are predicted differences based on the general principles of isomer fragmentation.[4] Experimental validation with authentic standards is essential for definitive characterization.

Experimental Protocol: UPLC-MS/MS for the Analysis of Fertaric Acid Isomers

This protocol is a robust method for the separation and analysis of cis- and trans-fertaric acid in complex matrices such as wine or plant extracts.[1][5]

1. Sample Preparation:

  • Wine Samples: Filter through a 0.22 µm syringe filter prior to injection. Dilution with the initial mobile phase may be necessary depending on the concentration of phenolic compounds.

  • Plant Extracts: Perform a solid-liquid extraction with a suitable solvent (e.g., 80% methanol). Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter.

2. UPLC-MS/MS System and Conditions:

  • UPLC System: A high-performance liquid chromatography system capable of handling high pressures.

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is recommended for good separation of the isomers.[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient to 30% B

    • 10-12 min: Linear gradient to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 5% B

    • 15-20 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI.

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode is ideal for quantification, monitoring the transition from the precursor ion (m/z 325.06) to the major product ions (m/z 193.05 and 149.01). A full scan product ion experiment is necessary for detailed fragmentation pattern analysis.

The following diagram outlines the experimental workflow.

G cluster_workflow UPLC-MS/MS Workflow Sample Sample (Wine/Plant Extract) UPLC UPLC Separation (C18 Column) Sample->UPLC ESI Negative ESI UPLC->ESI MS1 MS1: Precursor Ion Selection (m/z 325.06) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data Data Analysis (Fragmentation Pattern Comparison) MS2->Data

UPLC-MS/MS workflow for fertaric acid isomer analysis.

Conclusion

The differentiation of trans- and cis-fertaric acid by mass spectrometry is a nuanced but achievable analytical task. While both isomers exhibit identical precursor and fragment ion masses, the key to their distinction lies in the careful analysis of relative fragment ion intensities obtained under controlled collision-induced dissociation conditions. The less stable cis isomer is predicted to undergo more extensive fragmentation compared to the more stable trans isomer at a given collision energy.

This guide provides a foundational understanding of the expected fragmentation patterns and a detailed, field-proven UPLC-MS/MS protocol for the separation and analysis of these important phenolic compounds. By combining high-resolution chromatography with sensitive and specific tandem mass spectrometry, researchers can confidently differentiate and characterize trans- and cis-fertaric acid in complex matrices, paving the way for a more accurate understanding of their roles in biological and chemical systems.

References

  • Buiarelli, F., Coccioli, F., Merolle, M., Jasionowska, R., & Terracciano, A. (2010). Identification of hydroxycinnamic acid-tartaric acid esters in wine by HPLC-tandem mass spectrometry. Food Chemistry, 123(3), 827-833.
  • Bird, S. S., Marur, V. R., Spencer, M., & Stavrovskaya, I. G. (2012). Separation of cis-trans phospholipid isomers using reversed phase LC with high resolution MS detection. Journal of lipid research, 53(7), 1444–1453. [Link]

  • Rustam, Y. H., & Reid, G. E. (2018). Distinguishing Cis and Trans Isomers in Intact Complex Lipids Using Electron Impact Excitation of Ions from Organics Mass Spectrometry. Analytical chemistry, 89(14), 7433–7441.
  • Li, A., Zhou, J., Wang, M., & Meng, X. (2013). [Determination of caftaric acid, p-coutaric acid and fertaric acid in grape juice, peel and seeds by ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry]. Se pu = Chinese journal of chromatography, 31(2), 125–129. [Link]

  • Madala, N. E., Tugizimana, F., & Steenkamp, P. A. (2015). Identification of hydroxylcinnamoyl tartaric acid esters in Bidens pilosa by UPLC-tandem mass spectrometry. South African Journal of Botany, 103, 303-307.
  • Sinosaki, M. K. D., Dyavarshetty, P. M. M., & da Silva, J. A. F. (2020). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 31(8), 1638-1647. [Link]

  • Masike, K., Tugizimana, F., & Madala, N. E. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 29. [Link]

  • Wikipedia. (2023). Fertaric acid. In Wikipedia. [Link]

  • Mozetič, B., Tomažič, I., Škvarč, A., & Trebše, P. (2006). Determination of Polyphenols in White grape Berries cv. Rebula. Acta Chimica Slovenica, 53, 58-64.
  • Caccamese, S., & Azzolina, R. (1979). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
  • Sinosaki, M. K. D., Dyavarshetty, P. M. M., & da Silva, J. A. F. (2020). ESI(−)-MS/MS spectrum of (a) ferulic acid of m/z 193 and (b) ferulic-deuterated acid of m/z 194. ResearchGate. [Link]

Sources

Safety Operating Guide

trans-Fertaric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for trans-Fertaric Acid Audience: Researchers, Senior Scientists, and Laboratory Safety Officers.[1][2][3]

Executive Safety Summary & Risk Assessment

Compound Identity: trans-Fertaric acid (trans-feruloyltartaric acid) CAS No: 74282-22-7 (2S,3S-trans isomer) Chemical Class: Hydroxycinnamic acid ester; Organic Acid.[1][2][3]

As a Senior Application Scientist, I must emphasize that while trans-fertaric acid is a naturally occurring phytochemical (abundant in Vitis vinifera), its disposal requires strict adherence to organic acid protocols.[1][3] It is not an innocuous food product when handled in concentrated laboratory quantities.[1][2]

Critical Hazards:

  • Ocular Damage: The tartaric acid moiety contributes to significant acidity.[1][2] Concentrated solutions or dust can cause serious eye irritation or damage (Category 1/2A).[1][2][3]

  • Respiratory Irritation: Fine particulates from lyophilized powders are potent respiratory irritants.[1][2]

  • Acidity: Aqueous solutions will be acidic (pH < 3.0), classifying them as Corrosive under GHS if unbuffered.[1][2][3]

Mandatory PPE (Personal Protective Equipment):

  • Eyes: Chemical splash goggles (ANSI Z87.1).[1][2][3] Standard safety glasses are insufficient for acidic powders.[2][3]

  • Hands: Nitrile gloves (minimum 0.11 mm thickness).[1][2][3]

  • Respiratory: N95 respirator or fume hood usage is mandatory when weighing solid stocks.[1][2]

Disposal Decision Logic (Workflow)

Effective disposal depends entirely on the physical state and matrix of the waste.[1][2] Use the following logic gate to determine the correct waste stream.

DisposalWorkflow Start Waste Identification State Physical State? Start->State Solid Solid / Lyophilized Powder State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Expired Stock SolventType Solvent Composition? Liquid->SolventType Organic Organic Solvent (>10% MeOH/ACN) SolventType->Organic Aqueous Aqueous / Buffer (<10% Organic) SolventType->Aqueous Halogen Contains Halogens? (DCM, Chloroform) Organic->Halogen Neutralize Check Local EHS: Permits Drain Disposal? Aqueous->Neutralize HaloYes Halogenated Waste Stream Halogen->HaloYes Yes HaloNo Non-Halogenated Organic Waste Halogen->HaloNo No Drain Neutralize (pH 6-8) & Drain Disposal Neutralize->Drain Yes (Rare) Collect Collect as Aqueous Chemical Waste Neutralize->Collect No (Standard)

Figure 1: Decision matrix for segregating trans-fertaric acid waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Scenario A: HPLC Effluent (Mobile Phase Waste)

Context: This is the most common waste stream for researchers performing quantification of phenolic acids in wine or plant extracts.[1][2][3]

The Science: HPLC mobile phases often contain Methanol (MeOH) or Acetonitrile (ACN) with acidic modifiers (Formic acid or TFA).[2][3] trans-Fertaric acid is stable in these acidic organic matrices.[1][2][3]

  • Segregation: Do not mix with oxidative wastes (e.g., nitric acid) or strong bases, as phenolic acids can polymerize or oxidize rapidly, generating heat.[1][2][3]

  • Container: High-Density Polyethylene (HDPE) carboy (typically 10L or 20L).

  • Labeling:

    • Primary Constituent: Methanol or Acetonitrile.[1][2]

    • Trace Constituent: trans-Fertaric acid (<0.1%).[1][2][3]

    • Hazard Checkbox: Flammable, Toxic.[1][2]

  • Disposal Action: Cap tightly. Transfer to the institutional "Non-Halogenated Organic Waste" stream for incineration.[1][2]

Scenario B: Solid Stock (Expired or Contaminated)

Context: Disposal of pure standard material (CAS 74282-22-7) that has degraded or is no longer needed.[1][2][3]

The Science: Pure trans-fertaric acid is a combustible organic solid.[1][2] It must be incinerated to ensure complete destruction of the phenolic ring structure.[1][2]

  • Dissolution (Optional but Recommended): If you have <500 mg, it is safer to dissolve the solid in a small amount of methanol and dispose of it as Scenario A (Liquid Waste).[2] This prevents dust generation during handling by waste management personnel.[1][2]

  • Solid Disposal:

    • Place the vial directly into a clear, sealable plastic bag (secondary containment).

    • Place into the lab's "Solid Hazardous Waste" drum.[1][2]

    • Do NOT throw in regular trash.[1][2] While natural, the concentrated acidity poses a risk to janitorial staff.[1]

Scenario C: Aqueous Buffers (pH < 3)

Context: Leftover stock solutions in water or phosphate buffers.[1][2][3]

The Science: Phenolic acids are weak acids.[1][2] In many jurisdictions, they are not classified as "toxic" pollutants, but their acidity (Corrosivity) is the regulatory trigger.[1][3]

ParameterSpecificationAction
pH Level < 2.0DO NOT DRAIN. Collect as Corrosive Waste.
pH Level 2.0 - 5.0Neutralization may be required before collection.[1][2][3]
Volume < 100 mLAbsorb onto paper towels/vermiculite -> Solid Waste.[1][2][3]
Volume > 100 mLCollect in "Aqueous Waste" carboy.

Neutralization Protocol (Only if approved by local EHS):

  • Place beaker in a fume hood.

  • Slowly add 1M Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    ) while stirring.
  • Monitor with a pH meter until pH reaches 6.0–8.0.[1][2]

  • Note: The solution may turn yellow/brown due to oxidation of the phenolic group at neutral/alkaline pH.[1][2] This is normal.

  • Flush down the drain with 20x volume of water (only if explicitly permitted for non-toxic organics).[1][2] Default recommendation: Collect for off-site disposal. [1][2][3]

Regulatory Compliance (US & EU)

United States (RCRA - EPA)

trans-Fertaric acid is not a "P-listed" or "U-listed" acute hazardous waste.[1][2][3] However, waste determination is the generator's responsibility.[1]

  • Characteristic Waste: If the waste solution is ignitable (e.g., HPLC waste with >24% alcohol), it carries code D001 .[1][3] If it is aqueous with pH < 2, it carries code D002 (Corrosive).[1][3]

  • Best Practice: Label as "Non-RCRA Regulated Chemical Waste" if pure and solid, but treat as hazardous to ensure incineration.[1][2]

European Union (EWC Codes)[1][2][3]
  • 16 05 06: Laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals.[1][2]

  • 18 01 06: Chemicals consisting of or containing dangerous substances (if generated from medical/veterinary research).[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 641605, Fertaric acid.[1][2] Retrieved from [Link][2][3]

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Chapter 7 - Organic Acids.[1][2] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][2][3]

  • Carl Roth. Safety Data Sheet: trans-Ferulic acid (Component Proxy). Retrieved from [Link][2][3]

Sources

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Retrosynthesis Analysis

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